molecular formula C27H34O11 B1163888 Borapetoside F CAS No. 151200-50-9

Borapetoside F

カタログ番号: B1163888
CAS番号: 151200-50-9
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate is a natural product found in Tinospora crispa and Tinospora cordifolia with data available.

特性

IUPAC Name

methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSOXXWYBLSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Borapetoside F: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane diterpenoid glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Tinospora genus, particularly Tinospora crispa and Tinospora rumphii, this compound has drawn interest within the scientific community for its potential pharmacological applications.[1] This technical guide provides a detailed overview of the chemical structure, spectroscopic data, isolation methods, and biological activities of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is characterized by a clerodane diterpenoid core structure linked to a glucose moiety. Its systematic IUPAC name is methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₃₄O₁₁
Molecular Weight 534.55 g/mol [2]
CAS Number 151200-50-9[2]
Appearance Amorphous powder
Solubility Soluble in methanol (B129727)
Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a definitive fingerprint of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N) [3]

PositionδH (ppm)MultiplicityJ (Hz)
2.15m
1.85m
23.50m
35.40br s
45.95d4.0
64.80d8.0
102.55m
112.30m
122.05m
147.42br s
156.49d1.6
167.47d1.6
181.05s
190.95d6.5
20-OCH₃3.70s
1'4.90d7.5
2'4.10t8.0
3'4.25t8.5
4'4.30t9.0
5'3.95m
6'a4.50dd11.5, 2.5
6'b4.35dd11.5, 5.5

Table 3: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N) [3]

PositionδC (ppm)PositionδC (ppm)
136.515111.2
235.116143.5
3117.817170.1
4145.21828.1
545.31916.5
675.120-OCH₃51.5
742.81'102.5
840.12'75.2
9138.53'78.5
1048.24'71.8
1125.85'78.9
1230.26'62.9
13125.4
14141.1

Experimental Protocols

Isolation of this compound

This compound was first isolated from the stems of Tinospora rumphii. The following is a generalized protocol based on the methods described for the isolation of clerodane diterpenoids from Tinospora species.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried, powdered stems of Tinospora sp. extraction Maceration with Methanol (MeOH) at room temperature plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Suspension in H₂O and sequential partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction Non-polar compounds chloroform_fraction Chloroform (B151607) (CHCl₃) Fraction partitioning->chloroform_fraction Intermediate polarity ethyl_acetate_fraction Ethyl Acetate (EtOAc) Fraction partitioning->ethyl_acetate_fraction Polar compounds butanol_fraction n-Butanol (n-BuOH) Fraction partitioning->butanol_fraction Highly polar glycosides aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction Sugars, etc. silica_gel_cc Silica (B1680970) Gel Column Chromatography (CC) of n-BuOH fraction butanol_fraction->silica_gel_cc fractions Elution with CHCl₃-MeOH gradient silica_gel_cc->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc Fractions containing this compound pure_compound Pure this compound hplc->pure_compound

Fig. 1: General workflow for the isolation of this compound.

Methodology Details:

  • Extraction: The air-dried and powdered stems of the plant material are exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated in vacuo to yield the crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to concentrate in the more polar fractions, primarily the n-butanol fraction.

  • Chromatographic Purification: The n-butanol fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing the presence of the target compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Hepatotoxicity Evaluation in a Murine Model

A study investigated the potential hepatotoxicity of a mixture of borapetosides B, C, and F. The following protocol is adapted from this study and is relevant for assessing the liver safety profile of this compound.

Experimental Design:

  • Animals: Male BALB/c mice.

  • Health Status Models:

    • Normal healthy mice.

    • Health-compromised mice: Induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 6 mg/kg.

  • Treatment Groups (for a 21-day study):

    • Control (vehicle).

    • This compound (specified dose, e.g., as part of a 500 mg/kg mixture of borapetosides B, C, and F) administered orally (p.o.) daily.

    • LPS only (on day 1).

    • This compound (daily p.o.) + LPS (single i.p. dose).

  • Acute Toxicity Study: A single high dose of the test compound (e.g., 500 mg/kg of the borapetoside mixture) is administered.

G cluster_setup Animal Model and Dosing cluster_monitoring Monitoring and Sample Collection cluster_analysis Analysis animals BALB/c Mice grouping Random assignment to treatment groups animals->grouping dosing Oral gavage of this compound or vehicle for 21 days grouping->dosing lps_injection Single i.p. injection of LPS for health-compromised model grouping->lps_injection monitoring Observation of clinical signs and mortality dosing->monitoring lps_injection->monitoring blood_collection Blood collection via cardiac puncture at day 22 monitoring->blood_collection liver_harvesting Liver harvesting and weighing monitoring->liver_harvesting serum_biochemistry Measurement of ALT, AST, ALP levels blood_collection->serum_biochemistry histopathology Liver tissue fixation, sectioning, and H&E staining liver_harvesting->histopathology G cluster_pathway Potential Insulin Sensitizing Pathway Borapetoside Borapetoside C/F (?) IR Insulin Receptor (IR) Borapetoside->IR Activates Akt Protein Kinase B (Akt) IR->Akt Phosphorylates GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 Promotes translocation Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake

References

Borapetoside F: A Technical Guide on its Discovery, Natural Sources, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: Borapetoside F is a clerodane-type furanoditerpene glucoside, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of this compound, with a focus on the experimental details and quantitative data relevant to researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first isolated and identified in 1996 from the stems of Tinospora rumphii Boerl., a plant belonging to the Menispermaceae family.[1][2][3][4][5] Subsequent phytochemical investigations have also identified this compound in other related species, most notably Tinospora crispa (L.) Hook. f. & Thomson and Tinospora tuberculata Beumée. These plants are widely distributed in Southeast Asia and are used in traditional medicine to treat various ailments, including diabetes and inflammatory conditions.

Physicochemical Properties

The chemical structure of this compound has been elucidated through spectroscopic analysis. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC27H34O11
Molecular Weight534.6 g/mol
IUPAC Namemethyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
CAS Number151200-50-9

Experimental Protocols

Isolation of this compound from Tinospora rumphii

While the full experimental details from the original discovery paper are not publicly available, the general procedure for isolating furanoid diterpene glucosides from Tinospora species involves the following steps:

G Plant_Material Dried, powdered stems of Tinospora rumphii Extraction Extraction with Methanol (MeOH) Plant_Material->Extraction Partitioning Partitioning of the crude extract (e.g., with n-hexane, ethyl acetate, n-butanol) Extraction->Partitioning Column_Chromatography Column Chromatography of the n-BuOH soluble fraction (e.g., Diaion HP-20, Silica gel, Sephadex LH-20) Partitioning->Column_Chromatography Fraction_Collection Collection of Fractions Column_Chromatography->Fraction_Collection Purification Further purification of this compound containing fractions (e.g., Preparative HPLC) Fraction_Collection->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Figure 1. General workflow for the isolation of this compound.

The structure of the isolated compound is then typically confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

In Vivo Hepatotoxicity Assessment of this compound

A study by Parveen et al. (2020) investigated the hepatotoxic potential of this compound in a murine model. The key aspects of their experimental protocol are outlined below.

Animals: Male ND-4 mice were used for the study.

Experimental Design: Two main experiments were conducted: a 21-day study and an acute toxicity study.

  • 21-Day Study:

    • Mice were orally administered a standardized combination of borapetosides B, C, and F at a dose of 500 mg/kg body weight per day.

    • One group of mice was healthy, while another group was health-compromised, induced by a single intraperitoneal injection of lipopolysaccharide (LPS) (6 mg/kg).

  • Acute Toxicity Study:

    • Mice were administered a single oral dose of this compound at 500 mg/kg body weight.

Assessment of Hepatotoxicity:

  • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) were measured as an indicator of liver damage.

  • Histopathological Examination: Liver tissues were collected, fixed, sectioned, and stained for microscopic examination to assess any pathological changes.

The workflow for the in vivo hepatotoxicity study is depicted below.

G Animal_Model Male ND-4 Mice Grouping Random assignment to treatment groups Animal_Model->Grouping Treatment_Normal Normal Mice: Oral administration of this compound (500 mg/kg/day for 21 days or single dose) Grouping->Treatment_Normal Treatment_Compromised Health-Compromised Mice (LPS-induced): Oral administration of this compound (500 mg/kg/day for 21 days) Grouping->Treatment_Compromised Endpoint_Collection Collection of blood and liver tissue Treatment_Normal->Endpoint_Collection Treatment_Compromised->Endpoint_Collection Biochemical_Analysis Measurement of serum ALT levels Endpoint_Collection->Biochemical_Analysis Histopathology Histopathological examination of liver sections Endpoint_Collection->Histopathology Results Evaluation of Hepatotoxicity Biochemical_Analysis->Results Histopathology->Results G cluster_0 Predicted Signaling Pathways for Borapetosides Borapetosides Borapetosides (including F) PI3K_Akt PI3K-Akt Pathway Borapetosides->PI3K_Akt Predicted to modulate MAPK MAPK Pathway Borapetosides->MAPK Predicted to modulate Insulin_Signaling Insulin Signaling PI3K_Akt->Insulin_Signaling Component of Glucose_Metabolism Improved Glucose Metabolism (Potential Outcome) Insulin_Signaling->Glucose_Metabolism

References

Isolation of Borapetoside F from Tinospora rumphii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of Borapetoside F, a clerodane-type furanoid diterpene glucoside, from the stems of Tinospora rumphii. This compound, along with other related compounds, has been identified in this plant species, which is known in the Philippines for its traditional medicinal uses. This document outlines a generalized experimental protocol based on established methods for isolating similar compounds from the Tinospora genus, presents key quantitative data, and visualizes the experimental workflow and a potential signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₃₄O₁₁[1]
Molecular Weight 534.55 g/mol [2]
Type of Compound Furanoid Diterpene Glucoside[3]
Plant Source Tinospora rumphii (Stems)[3]
Known Congeners Borapetoside C, Rumphioside I[3]

Table 2: Spectroscopic Data for this compound and Related Compounds

Data TypeDescriptionReference
¹H-NMR Spectral data available for structural elucidation of the aglycone and sugar moieties. Specific shifts are detailed in the primary literature.
¹³C-NMR Carbon signal assignments are crucial for confirming the clerodane skeleton and the glycosidic linkage.
Mass Spectrometry (FAB-MS) Fast Atom Bombardment Mass Spectrometry was utilized in the original structure determination to ascertain the molecular weight and fragmentation pattern.
Optical Rotation The specific rotation is a key parameter for characterizing chiral molecules like this compound.

Experimental Protocols

The following is a detailed, generalized methodology for the isolation of this compound from Tinospora rumphii stems, compiled from various studies on the isolation of furanoid diterpene glucosides from the Tinospora genus.

Plant Material Collection and Preparation
  • Collection: The stems of Tinospora rumphii are collected and authenticated by a plant taxonomist.

  • Drying: The collected stems are air-dried in the shade for several weeks until a constant weight is achieved.

  • Pulverization: The dried stems are ground into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction
  • Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous residue.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The furanoid diterpene glucosides, being polar, are expected to concentrate in the EtOAc and n-BuOH fractions.

Chromatographic Purification
  • Column Chromatography: The bioactive fraction (typically EtOAc or n-BuOH) is subjected to column chromatography over silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of CHCl₃ and MeOH, with the methanol concentration being incrementally increased (e.g., 100:0 to 80:20 v/v).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound (as determined by Thin Layer Chromatography) are further purified using preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly employed.

  • Final Purification: The fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (FAB-MS), and by comparison of the obtained data with published values.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Tinospora rumphii (Stems) extraction Extraction (Methanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Solvent-Solvent Partitioning concentration->fractionation column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, studies on related borapetosides, such as Borapetoside A and C, suggest a potential role in modulating insulin (B600854) signaling and glucose metabolism. The following diagram illustrates a hypothetical pathway based on the known activities of its congeners.

signaling_pathway borapetoside_f This compound (Hypothesized) insulin_receptor Insulin Receptor borapetoside_f->insulin_receptor Activates? pi3k PI3K insulin_receptor->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 Promotes gsk3 GSK-3 akt->gsk3 Inhibits glucose_uptake Increased Glucose Uptake glut4->glucose_uptake glycogen_synthase Glycogen Synthase gsk3->glycogen_synthase Inhibits (relieved) glycogen_synthesis Increased Glycogen Synthesis glycogen_synthase->glycogen_synthesis

Caption: Hypothetical insulin signaling pathway potentially modulated by this compound.

References

A Technical Guide to the Spectroscopic Characterization of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Borapetoside F, a furanoid diterpene glucoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural compound classified as a furanoid diterpene glucoside. It has been isolated from several plant species of the Tinospora genus, including Tinospora crispa, Tinospora cordifolia, Tinospora rumphii, and Tinospora tuberculata[1][2][3]. Diterpenes from Tinospora species are of significant interest to the scientific community due to their diverse biological activities. The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic methods to determine its molecular structure, including the arrangement of atoms and functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

Technique Ionization Mode Observed m/z Interpretation Reference
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)534.2101[M+H]⁺ or related adduct, consistent with the molecular formula C₂₇H₃₄O₁₁[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While a complete, tabulated set of ¹H and ¹³C NMR data for this compound is not publicly available in readily accessible databases, the structural class of furanoid diterpene glucosides suggests the following expected spectral features:

  • ¹H NMR:

    • Signals in the aromatic region corresponding to the protons of the furan (B31954) ring.

    • Several signals in the aliphatic region due to the diterpenoid skeleton, including methyl, methylene, and methine protons.

    • Characteristic signals for the anomeric proton of the glucose unit and other sugar protons.

    • Signals for protons attached to carbons bearing oxygen atoms, which would appear at a lower field.

  • ¹³C NMR:

    • Resonances for the carbons of the furan ring.

    • A number of signals in the aliphatic region corresponding to the carbons of the clerodane diterpene core.

    • Signals corresponding to the six carbons of the glucose moiety, including the anomeric carbon.

    • Carbonyl and ester carbon signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show absorption bands characteristic of:

  • Hydroxyl groups (-OH): A broad band around 3400 cm⁻¹.

  • Carbonyl groups (C=O) of esters and lactones: Strong absorptions in the range of 1700-1750 cm⁻¹.

  • C-O stretching: Bands in the region of 1000-1300 cm⁻¹.

  • Furan ring: Characteristic absorptions.

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of this compound from a plant source, based on common practices in natural product chemistry.

1. Extraction and Isolation

  • Plant Material: Dried and powdered stems of a Tinospora species are used as the starting material.

  • Extraction: The powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

2. Spectroscopic Analysis

  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete structural assignment.

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

    • Instrumentation: High-resolution mass spectra are typically obtained using an ESI-TOF or ESI-QTOF mass spectrometer.

    • Data Acquisition: The instrument is operated in either positive or negative ion mode to obtain the mass-to-charge ratio of the molecular ion and its fragments.

  • IR Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Instrumentation: An FTIR spectrometer is used to record the spectrum.

    • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Natural_Product_Workflow Collection Collection & Drying Grinding Grinding Collection->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure Compound HPLC->PureCompound MS Mass Spectrometry (MS) NMR NMR Spectroscopy (1H, 13C, 2D) IR Infrared (IR) Spectroscopy PureCompound->MS PureCompound->NMR PureCompound->IR

References

Clerodane Diterpenes: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodane diterpenes are a large and structurally diverse class of natural products, isolated from a wide variety of plants, fungi, and marine organisms.[1][2] Their unique bicyclic core structure has attracted significant interest from the scientific community, leading to the discovery of a broad spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of clerodane diterpenes, with a focus on their anticancer, anti-inflammatory, antimicrobial, and insect antifeedant properties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

Clerodane diterpenes have emerged as promising candidates for the development of novel anticancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.[3][4][5] The cytotoxic effects are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of Clerodane Diterpenes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various clerodane diterpenes against a range of human cancer cell lines. This data provides a comparative view of their cytotoxic potential.

Clerodane DiterpeneCancer Cell LineIC50 (µM)Reference
Casearin JT-ALLVaries by cell line[6]
Compound 1 A54963.8 ± 13.8[7]
Compound 1 MCF7136.2 ± 22.7[7]
Compound 2 A549Moderate Activity[7]
Compound 2 MCF7Moderate Activity[7]
Epimeric mixture 3 & 4 A549128.6 ± 31.0[7]
Epimeric mixture 3 & 4 PC3111.2 ± 2.9[7]
Triterpenoid 1 9 cancer cell lines7.65 - 44.17[8]
Flavone 4 9 cancer cell lines18.90 - 88.86[8]
Crude Extract DCBCCRF-CEM5.69 µg/ml[8]
Betulinic Acid (1 )CCRF-CEM8.80[8]
DoxorubicinCCRF-CEM0.02[8]

Note: The activity of many clerodane diterpenes is cell-line dependent. For a comprehensive understanding, it is recommended to consult the original research articles.

Signaling Pathways in Anticancer Activity

Clerodane diterpenes exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Two of the most notable pathways are the Notch1 and NF-κB signaling cascades.

The Notch1 signaling pathway is a crucial regulator of cell fate decisions, and its aberrant activation is implicated in several cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[6][9] Some clerodane diterpenes, such as Casearin J, have been shown to interfere with this pathway. The proposed mechanism involves the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which leads to a disruption of Notch1 receptor maturation and subsequent downstream signaling.[6]

Notch1_Signaling_Pathway cluster_cytoplasm Cytoplasm Notch1_Receptor Notch1 Receptor S2_Cleavage S2 Cleavage (ADAM) Notch1_Receptor->S2_Cleavage conformational change Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch1_Receptor S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch1 Intracellular Domain (NICD) S3_Cleavage->NICD releases CSL CSL Transcription Factor NICD->CSL translocates to nucleus and binds Clerodane Clerodane Diterpene (e.g., Casearin J) SERCA SERCA Pump Clerodane->SERCA inhibits SERCA->S3_Cleavage modulates (indirectly) Target_Genes Target Gene Expression (e.g., HES1, MYC) CSL->Target_Genes

Clerodane Diterpene Interference with Notch1 Signaling
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic potential of natural products.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Clerodane diterpene stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the clerodane diterpene in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with clerodane diterpene Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex activates IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) Proteasome->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Clerodane Clerodane Diterpene Clerodane->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_Genes activates Griess_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Pretreat Pre-treat with clerodane diterpene Seed_Cells->Pretreat Stimulate Stimulate with LPS for 24h Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Add_Griess_A Add Griess Reagent A, incubate 10 min Collect_Supernatant->Add_Griess_A Add_Griess_B Add Griess Reagent B, incubate 10 min Add_Griess_A->Add_Griess_B Read_Absorbance Read absorbance at 540 nm Add_Griess_B->Read_Absorbance Analyze_Data Calculate % NO inhibition Read_Absorbance->Analyze_Data End End Analyze_Data->End Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of clerodane in plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with microbial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate (18-24h) Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC (visual or OD reading) Incubate_Plate->Determine_MIC End End Determine_MIC->End Antifeedant_Assay_Workflow Start Start Prepare_Discs Prepare leaf discs Start->Prepare_Discs Treat_Discs Treat discs with clerodane or solvent Prepare_Discs->Treat_Discs Setup_Assay Place discs in Petri dishes Treat_Discs->Setup_Assay Introduce_Larvae Introduce insect larvae Setup_Assay->Introduce_Larvae Incubate Incubate for 24-48h Introduce_Larvae->Incubate Measure_Consumption Measure consumed area Incubate->Measure_Consumption Calculate_AFI Calculate Antifeedant Index (AFI) Measure_Consumption->Calculate_AFI End End Calculate_AFI->End

References

Tinospora crispa: A Comprehensive Technical Guide to Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Southeast Asia. It is recognized for its diverse pharmacological properties, which are attributed to a rich array of secondary metabolites. Among these, the clerodane-type furanoditerpenoid glycosides, particularly the borapetosides, have garnered significant scientific interest. This technical guide provides an in-depth overview of Tinospora crispa as a source of Borapetoside F, a specific furanoditerpene with potential therapeutic applications. The document details the isolation and purification of this compound, its chemical characteristics, and explores its known and potential biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Profile of this compound

This compound is a clerodane furanoditerpene glycoside that has been successfully isolated from Tinospora crispa and its closely related species, Tinospora rumphii.[1][2] Its chemical structure has been elucidated through various spectroscopic techniques.

PropertyValue
Molecular Formula C27H34O11
Molecular Weight 534.55 g/mol
CAS Number 151200-50-9
Class Furanoditerpene Glycoside

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Tinospora crispa involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.

Plant Material Collection and Preparation
  • Collection: The stems of Tinospora crispa are the primary source for the isolation of this compound.

  • Preparation: The collected stems are washed, air-dried, and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature. This process is typically carried out over several days to ensure the complete extraction of secondary metabolites.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a semi-solid residue.

Fractionation

The crude extract is subjected to liquid-liquid partitioning with a series of solvents of increasing polarity to separate compounds based on their solubility. A common fractionation scheme is as follows:

This compound, along with other furanoditerpenoids, is typically found in the moderately polar fractions, such as the dichloromethane or ethyl acetate fractions.[3]

Chromatographic Purification

The fraction containing this compound is further purified using a combination of chromatographic techniques:

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20.

  • Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of n-hexane/acetone or n-hexane/ethyl acetate can be used for silica gel chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC. A study on the isolation of furanoditerpenoids from Tinospora crispa reported the use of an L-80 column with a flow rate of 4 mL/min, where this compound had a retention time of 70 minutes.[4]

The purity of the isolated this compound is confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and isolation of this compound from Tinospora crispa.

Extraction_and_Fractionation Start Tinospora crispa Stems Powder Powdered Plant Material Start->Powder Extraction Methanol/Ethanol Extraction Powder->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Liquid-Liquid Partitioning Crude_Extract->Partition Hexane n-Hexane Fraction Partition->Hexane CH2Cl2 Dichloromethane Fraction (Contains this compound) Partition->CH2Cl2 EtOAc Ethyl Acetate Fraction Partition->EtOAc nBuOH n-Butanol Fraction Partition->nBuOH Aqueous Aqueous Fraction Partition->Aqueous

Figure 1: General workflow for the extraction and fractionation of Tinospora crispa.

Purification_Workflow Start Dichloromethane Fraction Column_Chrom Column Chromatography (Silica Gel or Sephadex LH-20) Start->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC_Analysis TLC/HPLC Analysis Fractions->TLC_Analysis Enriched_Fraction This compound Enriched Fraction TLC_Analysis->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Borapetoside_F Pure this compound Prep_HPLC->Pure_Borapetoside_F

Figure 2: Purification workflow for this compound.

Biological Activity and Potential Signaling Pathways

While direct pharmacological studies on pure this compound are limited, the biological activities of other closely related borapetosides from Tinospora crispa provide valuable insights into its potential mechanisms of action.

Hepatotoxicity

A study investigating the hepatotoxic potential of a combination of borapetosides B, C, and F in mice did not find conclusive evidence of direct liver injury under the tested conditions.[5]

Potential Anti-diabetic Effects: An Extrapolation from Related Compounds

Several other borapetosides have demonstrated significant anti-diabetic properties, suggesting that this compound may have similar activities.

  • Borapetoside A: Has been shown to have hypoglycemic effects mediated through both insulin-dependent and insulin-independent pathways. It increases glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.

  • Borapetoside C: Improves insulin (B600854) sensitivity and is believed to act via the insulin receptor (IR), protein kinase B (Akt), and glucose transporter 2 (GLUT2) signaling pathway.

  • Borapetoside E: Has been found to improve hyperglycemia and hyperlipidemia in diet-induced diabetic mice by suppressing sterol regulatory element-binding proteins (SREBPs).

Based on the activities of its analogues, it is plausible that this compound could modulate insulin signaling and glucose metabolism. The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known mechanisms of other borapetosides.

Putative_Signaling_Pathway Borapetoside_F This compound Insulin_Receptor Insulin Receptor Borapetoside_F->Insulin_Receptor ? PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GSK3 GSK3 Akt->GSK3 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Glycogen_Synthesis Increased Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Figure 3: Hypothesized insulin signaling pathway for this compound.

Quantitative Analysis

To date, there is a lack of published studies providing specific quantitative data on the yield or concentration of this compound in Tinospora crispa. A 2020 study developed a chemical fingerprint for Tinospora species, which included the quantitation of some marker compounds, and mentioned this compound, but did not provide specific quantitative results for this compound in the abstract. Future research should focus on developing and validating analytical methods, such as HPLC-MS/MS, for the accurate quantification of this compound in different Tinospora crispa extracts and preparations.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, bioactive compound from Tinospora crispa. While established protocols for the isolation of related furanoditerpenoids provide a solid foundation for its purification, further research is imperative to fully elucidate its pharmacological profile.

Key areas for future investigation include:

  • Optimization of Isolation Protocols: Development of more efficient and scalable methods for the isolation of this compound to facilitate further research.

  • Pharmacological Screening: Comprehensive in vitro and in vivo studies to determine the specific biological activities of pure this compound, particularly its potential anti-diabetic, anti-inflammatory, and cytotoxic effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Quantitative Analysis: Development of validated analytical methods to quantify the content of this compound in Tinospora crispa from different geographical locations and at various stages of growth.

A deeper understanding of this compound will not only contribute to the scientific knowledge of Tinospora crispa but also holds the potential for the development of new therapeutic agents for a range of diseases.

References

A Technical Guide to the Preliminary In-Vitro Evaluation of Borapetosides: A Case Study on Borapetoside C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Borapetosides are a class of clerodane diterpenoid glycosides isolated from plants of the Tinospora genus, notably Tinospora crispa. These compounds have garnered interest for their diverse pharmacological activities. While the user's query specifically requested information on Borapetoside F, a comprehensive review of current literature reveals a significant lack of published preliminary in-vitro studies for this specific compound. However, extensive research is available for other structurally related compounds from the same class, such as Borapetoside A, C, and E.

This technical guide will, therefore, focus on the well-documented preliminary in-vitro studies of Borapetoside C as a representative model. The methodologies, data, and signaling pathways detailed herein provide a foundational framework that researchers and drug development professionals can apply to the investigation of novel compounds like this compound. The primary focus of the available research on Borapetoside C is its hypoglycemic effect and its influence on insulin (B600854) signaling pathways.

Quantitative Data Summary

The hypoglycemic actions of Borapetoside C have been investigated in various models. The compound has been shown to enhance glucose utilization and improve insulin sensitivity. The key quantitative findings from in-vivo and related in-vitro precursor studies are summarized below.

ParameterModel / Cell LineTreatmentKey ResultCitation
Plasma Glucose Normal & Type 2 DM MiceAcute, 5 mg/kg, i.p.Attenuated elevated plasma glucose after oral glucose challenge.[1]
Muscle Glycogen (B147801) Type 2 DM Mice5 mg/kg Borapetoside C vs. 0.5 IU/kg InsulinCaused a more prominent increase in glycogen content than insulin.[1]
Protein Phosphorylation T1DM Mice Liver5 mg/kg, twice daily for 7 daysIncreased phosphorylation of Insulin Receptor (IR) and Akt.[1]
Protein Expression T1DM Mice Liver5 mg/kg, twice daily for 7 daysIncreased expression of Glucose Transporter-2 (GLUT2).[1][2]
Insulin Sensitivity T1DM Mice0.1 mg/kg Borapetoside C + InsulinEnhanced insulin-induced IR and Akt phosphorylation and GLUT2 expression.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the described actions of Borapetoside C and standard laboratory practices for evaluating metabolic compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

A fundamental first step in in-vitro analysis is to determine the cytotoxic potential of the compound to establish a safe therapeutic window for subsequent experiments.

  • Cell Culture: Seed appropriate cell lines (e.g., HepG2 for liver, L6 myotubes for muscle) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (or the test compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Insulin Signaling Proteins

This protocol is designed to assess the effect of the compound on the expression and phosphorylation of key proteins in the insulin signaling cascade.[1][2]

  • Cell Lysis: Culture cells to 80-90% confluency and treat with the test compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IR, IR, p-Akt, Akt, GLUT2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Compound Preparation cluster_invitro In-Vitro Screening cluster_analysis Data Analysis Isolation Isolation of this compound from Tinospora crispa Purification Purification & Structural ID (HPLC, NMR, MS) Isolation->Purification Stock Stock Solution Preparation (e.g., in DMSO) Purification->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling Functional Functional Assays (e.g., Glucose Uptake) Signaling->Functional Quant Quantitative Analysis (IC50, Fold Change) Functional->Quant Interpretation Biological Interpretation Quant->Interpretation

Caption: General workflow for the in-vitro evaluation of a natural compound.

G BC Borapetoside C IR Insulin Receptor (IR) BC->IR enhances phosphorylation Insulin Insulin Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation Akt Akt pIR->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation GLUT2 GLUT2 Transporter (Expression) pAkt->GLUT2 promotes expression Uptake Increased Glucose Uptake & Utilization GLUT2->Uptake Glucose Glucose Glucose->Uptake

Caption: The insulin signaling pathway modulated by Borapetoside C.[1][2]

Conclusion and Future Directions

The available in-vitro and in-vivo data strongly support the role of Borapetoside C as a potent hypoglycemic agent that acts by enhancing the insulin signaling cascade, specifically through the IR-Akt-GLUT2 pathway.[1] The experimental protocols and data presented serve as a robust blueprint for the investigation of other related compounds.

For this compound, a similar systematic in-vitro evaluation is warranted. Future studies should begin with cytotoxicity profiling to establish safe concentrations for further testing. Subsequently, its effects on key metabolic signaling pathways, such as the insulin signaling and MAPK pathways, should be investigated in relevant cell lines. Functional assays, including glucose uptake and glycogen synthesis, will be critical to elucidating its potential as a therapeutic agent for metabolic disorders. The anti-inflammatory potential, through modulation of pathways like NF-κB, also remains an important and unexplored area for all borapetosides, including this compound.

References

Hepatotoxicity Potential of Borapetoside F in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current scientific understanding of the hepatotoxicity potential of Borapetoside F, a furanoditerpenoid isolated from Tinospora crispa, in murine models. While the parent plant has been associated with instances of hepatotoxicity in humans, preclinical evidence to date does not indicate a similar risk for the isolated compound, this compound, under the tested conditions. This guide summarizes the key findings from murine studies, details the experimental protocols used for assessment, and visualizes the experimental workflow and relevant biological pathways. The primary evidence suggests that this compound, at doses up to 500 mg/kg body weight, does not induce significant hepatotoxicity in either healthy or health-compromised mice.[1][2][3][4] This document is intended to serve as a resource for researchers in toxicology, pharmacology, and natural product chemistry.

Introduction

Tinospora crispa, a medicinal plant used in traditional medicine across Southeast Asia, has been the subject of scrutiny due to several case reports of human hepatotoxicity.[4][5][6] This has led to investigations into the toxicological profile of its constituent compounds, including the furanoditerpenoid lactone, this compound. Furanoditerpenoids from other plant species have been implicated in liver injury, potentially through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites.[5]

Understanding the hepatotoxic potential of individual Borapetosides is crucial for the safe development of any phytopharmaceuticals derived from Tinospora crispa. This guide focuses on the available preclinical data for this compound in murine models, which are standard in vivo systems for assessing drug-induced liver injury (DILI).[7]

Quantitative Data Summary

Study TypeAnimal ModelCompoundDoseDurationKey FindingsReference
Acute ToxicityMus musculusBorapetosides B, C, and F500 mg/kg b. wt.Single doseNormal ALT levels; Unaltered liver histopathology[1][2][3][4]
Sub-chronic ToxicityMus musculus (Normal)Standardized combination of Borapetosides B, C, and F500 mg/kg b. wt.21 daysNo conclusive hepatotoxicity observed[1][2][3]
Sub-chronic ToxicityMus musculus (LPS-induced health-compromised)Standardized combination of Borapetosides B, C, and F500 mg/kg b. wt.21 daysNo conclusive hepatotoxicity observed[1][2][3]

Experimental Protocols

The following protocols are based on the methodology described in the study by Parveen et al. (2020) and supplemented with standard procedures for murine hepatotoxicity studies.

Animal Models
  • Species: Mus musculus (specific strain not detailed in the abstract).

  • Health Status: Normal healthy mice and a health-compromised model.

  • Induction of Health-Compromised State: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 6 mg/kg body weight was used to induce a systemic inflammatory response, thereby sensitizing the animals to potential hepatotoxic insults.[1][3]

Dosing and Administration
  • Test Article: this compound (in combination with Borapetosides B and C).

  • Vehicle: The vehicle used for administration was not specified in the available literature.

  • Route of Administration: Oral (p.o.) administration is inferred for the 21-day study, which is a common route for repeated dosing studies.

  • Dosage:

    • Acute Study: A single dose of 500 mg/kg body weight.[1][2][3][4]

    • 21-Day Study: A daily dose of 500 mg/kg body weight.[1][3]

Assessment of Hepatotoxicity
  • Serum Biochemistry:

    • Blood samples were collected at the end of the study period.

    • Serum was separated for the analysis of liver function markers.

    • Alanine Aminotransferase (ALT) Assay: ALT levels, a key indicator of hepatocellular injury, were quantified. Commercially available enzymatic assay kits are typically used for this purpose, with absorbance measured spectrophotometrically.

  • Liver Histopathology:

    • At the termination of the study, mice were euthanized, and liver tissues were excised.

    • Livers were fixed in 10% neutral buffered formalin.

    • Fixed tissues were processed, embedded in paraffin, and sectioned.

    • Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Stained sections were examined under a light microscope for any pathological changes, such as necrosis, inflammation, steatosis, and changes in cellular architecture.

Visualizations

Experimental Workflow

G cluster_0 Animal Model Preparation cluster_1 Dosing Regimens cluster_2 Endpoint Analysis A Mus musculus B Normal Group A->B C Health-Compromised Group A->C D Acute Study: Single Dose (500 mg/kg) B->D E 21-Day Study: Daily Dose (500 mg/kg) B->E C_sub LPS Injection (6 mg/kg i.p.) C->C_sub C_sub->D C_sub->E F Serum Collection D->F G Liver Excision D->G E->F E->G H ALT Level Analysis F->H I Histopathological Examination G->I J Data Interpretation: Assessment of Hepatotoxicity H->J I->J G cluster_0 Hepatocyte Compound Xenobiotic (e.g., this compound) P450 Cytochrome P450 Metabolism Compound->P450 Metabolite Reactive Metabolite P450->Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS GSH GSH Depletion Metabolite->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress Injury Hepatocellular Injury OxidativeStress->Injury G cluster_0 Hepatocyte Membrane cluster_1 Intracellular Signaling Cascade FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binding FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

An In-depth Technical Guide to the Biosynthesis Pathway of Furanoid Diterpene Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanoid diterpene glucosides are a significant class of natural products, many of which are derived from the clerodane and labdane (B1241275) structural families and exhibit a wide range of promising biological activities. Their complex structures, featuring a core diterpenoid scaffold, an integrated furan (B31954) ring, and a glycosidic linkage, present both a challenge and an opportunity for drug discovery and development. Understanding their biosynthetic pathway is paramount for enabling metabolic engineering and synthetic biology approaches for their sustainable production. This guide provides a detailed overview of the core biosynthetic pathway, focusing on the key enzymatic steps, quantitative data where available, and the experimental protocols necessary to investigate this pathway. The biosynthesis is a modular process involving three main stages: the formation of the diterpene backbone by diterpene synthases (diTPS), the oxidative formation of the furan ring by cytochrome P450 monooxygenases (CYPs), and the final glycosylation by UDP-glycosyltransferases (UGTs).

The Core Biosynthetic Pathway: A Three-Stage Process

The biosynthesis of furanoid diterpene glucosides originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells.[1] From GGPP, a modular, three-stage enzymatic cascade constructs the final complex molecule.

Stage 1: Formation of the Diterpene Scaffold

The initial and diversifying step is the cyclization of the linear GGPP molecule into a bicyclic diterpene scaffold. This is catalyzed by a class of enzymes known as diterpene synthases (diTPS). For clerodane-type furanoid diterpenes, this process typically involves two sequential diTPS enzymes:

  • Class II diTPS: These enzymes, such as clerodienyl diphosphate (B83284) synthase (CLPP synthase), catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate, like clerodienyl diphosphate (CLPP).[2] In the well-studied biosynthesis of the furanoid diterpenoid salvinorin A in Salvia divinorum, the enzyme SdCPS2 was identified as a CLPP synthase, marking the committed step in the formation of the clerodane scaffold.[2]

  • Class I diTPS: This class of enzymes takes the diphosphate intermediate produced by the Class II diTPS and, through ionization of the diphosphate group, facilitates further cyclization and rearrangement reactions to form a stable diterpene alcohol. This often results in the formation of a hydroxyl group that serves as a reactive handle for subsequent modifications.

Stage 2: Furan Ring Formation by Cytochrome P450 Monooxygenases

The hallmark furan moiety is installed onto the diterpene scaffold through oxidative cyclization catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for the functional decoration and diversification of the initial diterpene backbone.[3]

  • CYP76 Family: Research has identified enzymes from the CYP76 family as key players in furan ring formation. In the biosynthesis of salvinorin A, the enzyme CYP76AH1 (also referred to as SdCS) catalyzes the formation of a dihydrofuran ring from a kolavenol-type intermediate.[1] This reaction involves the incorporation of an oxygen atom, which then initiates a nucleophilic attack on a nearby carbon to form the heterocyclic ring.[1] It is hypothesized that similar CYP76 family members are responsible for furan ring biosynthesis in other furanoid diterpenoids.

Stage 3: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis of furanoid diterpene glucosides is the attachment of a glucose moiety to the furanoid diterpene aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which utilize UDP-glucose as the activated sugar donor.[2][4] This glycosylation step significantly impacts the solubility, stability, and biological activity of the final compound.[2]

  • Identification of Diterpene-Specific UGTs: While a specific UGT for a furanoid diterpene has not yet been fully characterized, studies on related diterpenoids provide strong candidates. For instance, in the medicinal plant Andrographis paniculata, which produces labdane diterpenoids, the enzyme ApUGT12 (also known as UGT86C11) has been shown to catalyze the C19-O-glucosylation of the labdane diterpene andrograpanin.[4] Given the structural similarities and common glycosylation sites between labdane and clerodane diterpenes, it is highly probable that UGTs from the UGT86 family or similar families are responsible for the glycosylation of furanoid diterpenes.

Visualization of the Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the molecular transformations and the processes involved in their study, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed biosynthetic pathway of furanoid diterpene glucosides.

Experimental Workflow for Enzyme Characterization cluster_gene_discovery Gene Discovery cluster_functional_characterization Functional Characterization cluster_quantification Quantitative Analysis Transcriptome Transcriptome Sequencing (e.g., from Tinospora) Bioinformatics Bioinformatic Analysis (Candidate Gene Selection) Transcriptome->Bioinformatics Identify diTPS, CYP, UGT homologs Cloning Gene Cloning into Expression Vector Bioinformatics->Cloning Candidate Genes Expression Heterologous Expression (e.g., Yeast, N. benthamiana) Cloning->Expression Assay In Vitro / In Vivo Enzyme Assays Expression->Assay Analysis Metabolite Analysis (LC-MS, GC-MS, NMR) Assay->Analysis Kinetics Enzyme Kinetics (Km, kcat) Analysis->Kinetics Quantification Quantification of Products (e.g., HPLC) Analysis->Quantification

Caption: General workflow for the discovery and characterization of biosynthetic enzymes.

Quantitative Data

Quantitative understanding of enzyme function and pathway flux is critical for metabolic engineering efforts. While comprehensive data for a complete furanoid diterpene glucoside pathway is still emerging, data from homologous systems provide valuable benchmarks.

Table 1: Enzyme Kinetic Parameters for Diterpene Modifying Enzymes

Enzyme FamilyEnzyme ExampleSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source OrganismReference
CYP76 Family CYP76C1Linalool11.2 ± 1.20.28 ± 0.0125,000Arabidopsis thaliana[5]
CYP76C2Linalool15.1 ± 2.60.23 ± 0.0115,230Arabidopsis thaliana[5]
CYP76C4Linalool12.3 ± 1.50.25 ± 0.0120,325Arabidopsis thaliana[5]
UGT86 Family ApUGT12 (UGT86C11)Andrograpanin11.12 ± 0.650.26423741Andrographis paniculata[4]
14-deoxy-11,12-didehydroandrographolide20.34 ± 1.120.0934572.27Andrographis paniculata[4]
UDP-Glucose268.11 ± 13.080.167622.80Andrographis paniculata[4]

Table 2: Quantitative Analysis of Furanoid Diterpenes in Plant Tissues

CompoundPlant SpeciesTissueConcentration RangeAnalytical MethodReference
TinosporasideTinospora cordifoliaStem0.04 - 0.35 mg/g DWHPLC-UV-DAD[6]
ColumbinTinospora cordifoliaStem0.02 - 0.21 mg/g DWHPLC-UV-DAD[6]
Teucrin ATeucrium chamaedrysAlcoholic Beverages1 - 6.1 mg/LHPLC[7]

DW = Dry Weight

Detailed Experimental Protocols

The elucidation of the furanoid diterpene glucoside biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

4.1 Protocol for Heterologous Expression of Plant Cytochrome P450s in Saccharomyces cerevisiae

This protocol is adapted for the expression of membrane-bound plant CYPs, which often require co-expression with a cytochrome P450 reductase (CPR) for activity.

  • Vector Construction:

    • Synthesize the codon-optimized coding sequences for the candidate plant CYP and a plant CPR (e.g., from Arabidopsis thaliana).

    • Clone the CYP gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

    • Clone the CPR gene into a compatible yeast expression vector with a different selectable marker.

    • Alternatively, create a dual-expression vector containing both the CYP and CPR cassettes.

  • Yeast Transformation:

    • Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

    • Plate the transformed cells onto selective synthetic defined (SD) medium lacking the appropriate auxotrophic marker(s) (e.g., uracil, tryptophan).

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Protein Expression:

    • Inoculate a single colony into 5 mL of selective SD medium containing 2% glucose and grow overnight at 30°C with shaking (250 rpm).

    • Use the starter culture to inoculate 50 mL of the same medium and grow to an OD600 of ~1.0.

    • Harvest the cells by centrifugation (3,000 x g, 5 min) and wash with sterile water.

    • Resuspend the cell pellet in 50 mL of selective SD induction medium containing 2% galactose instead of glucose to induce protein expression.

    • Incubate at 30°C with shaking for 24-48 hours.

  • Microsome Preparation:

    • Harvest the induced cells by centrifugation (4,000 x g, 10 min, 4°C).

    • Wash the cell pellet with ice-cold TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cells in 2 mL of TEK buffer per gram of wet cell weight, adding 1 mM dithiothreitol (B142953) (DTT) and a protease inhibitor cocktail.

    • Lyse the cells by mechanical disruption with glass beads (0.5 mm diameter) using a bead beater (e.g., 8 cycles of 30s on, 30s off on ice).

    • Centrifuge the lysate at 10,000 x g for 20 min at 4°C to pellet cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

    • Discard the supernatant and gently wash the microsomal pellet with TES buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

    • Resuspend the pellet in a minimal volume of TES buffer, homogenize, and store at -80°C.

4.2 Protocol for In Vitro Assay of UDP-Glycosyltransferase Activity with a Diterpene Substrate

This protocol describes a typical endpoint assay to determine the activity of a purified or recombinantly expressed UGT.

  • Reagents and Materials:

    • Purified recombinant UGT enzyme.

    • Diterpene aglycone substrate (e.g., furanoclerodane) dissolved in DMSO (stock solution ~10 mM).

    • UDP-glucose (sugar donor) dissolved in water (stock solution ~50 mM).

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Quenching Solution: 1:1 (v/v) Acetonitrile:Methanol.

    • 96-well reaction plate or microcentrifuge tubes.

  • Assay Procedure:

    • Prepare a reaction mixture in a total volume of 50 µL. The final concentrations should be optimized, but a typical starting point is:

      • 100 µM Diterpene substrate (add 0.5 µL of 10 mM stock; final DMSO concentration 1%).

      • 1 mM UDP-glucose (add 1 µL of 50 mM stock).

      • 1-5 µg of purified UGT enzyme.

      • Assay buffer to 50 µL.

    • Set up control reactions:

      • No enzyme control: Replace enzyme volume with assay buffer.

      • No UDP-glucose control: Replace UDP-glucose volume with water.

      • No diterpene substrate control: Replace substrate volume with DMSO.

    • Pre-incubate the reaction mixture (without enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the UGT enzyme.

    • Incubate for a set period (e.g., 30-60 minutes) at 30°C. The reaction time should be within the linear range of product formation.

    • Terminate the reaction by adding 100 µL of ice-cold quenching solution.

  • Product Analysis:

    • Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

    • Separate the substrate and product using a C18 column with a water/acetonitrile gradient.

    • Identify the product peak by comparing its retention time and mass spectrum to an authentic standard (if available) or by observing the appearance of a new peak with the expected mass of the glycosylated diterpene in the full reaction compared to the controls.

    • Quantify the product formation by creating a standard curve with an authentic standard or by using the substrate depletion method.

Conclusion and Future Outlook

The biosynthesis of furanoid diterpene glucosides is a complex and fascinating pathway that is beginning to be unraveled. The core machinery involves the collaborative action of diTPS, CYP, and UGT enzymes. While significant progress has been made in identifying candidate genes and understanding the general mechanism, a complete, step-by-step enzymatic characterization of a pathway leading to a specific furanoid diterpene glucoside remains a key research goal. Future work should focus on the identification and characterization of the specific CYPs that form the furan ring in medicinally important compounds from genera like Tinospora and Teucrium, as well as the UGTs that perform the final glycosylation. The detailed protocols and quantitative data presented in this guide provide a framework for these future investigations. Success in this area will unlock the potential for metabolic engineering and synthetic biology to produce these valuable compounds at scale, paving the way for their development as next-generation therapeutics.

References

Methodological & Application

Analytical methods for Borapetoside F quantification in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details analytical methods for the quantitative determination of Borapetoside F in plant extracts, particularly from Tinospora crispa. This compound, a clerodane diterpenoid, is a significant bioactive compound found in this plant species. Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. The protocols provided herein describe a general workflow from sample preparation to analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, this document compiles and adapts methodologies used for similar compounds in the same plant matrix.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a medicinal plant widely used in traditional medicine across Southeast Asia.[1] Its therapeutic properties are attributed to a diverse range of phytochemicals, including alkaloids, flavonoids, and diterpenoids.[1] Among the characteristic compounds of T. crispa are the clerodane-type furanoditerpenoids, which include a series of borapetosides.[1] this compound is one such compound that has been identified in the extracts of this plant.[2] Given the pharmacological interest in Tinospora species, reliable analytical methods are essential for the quantification of its bioactive constituents to ensure the quality and efficacy of related herbal products. This application note provides a detailed protocol for the extraction and quantification of this compound from plant materials.

Experimental Protocols

Sample Preparation: Extraction of this compound from Tinospora crispa

A common method for extracting diterpenoids from Tinospora crispa involves maceration with an organic solvent followed by fractionation.[3][4]

Materials and Reagents:

  • Dried and powdered stems of Tinospora crispa

  • 70% Ethanol (B145695)

  • n-Hexane

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Weigh 500 g of powdered, dried stems of Tinospora crispa.

  • Macerate the powder in 70% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.[3]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hydroalcoholic extract.[3]

  • Perform liquid-liquid fractionation by partitioning the concentrated extract with n-hexane to remove nonpolar constituents.[3]

  • The n-hexane insoluble fraction, which is enriched with more polar compounds including this compound, is collected and dried. This will be referred to as the purified extract.[3]

  • For analysis, accurately weigh a portion of the dried purified extract and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated HPLC-UV-DAD method for the quantification of other constituents in Tinospora species.[5][6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[6]

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is recommended.

    • Gradient Program: Start with a higher proportion of water and gradually increase the acetonitrile concentration over the run. A suggested starting point is 10% B, increasing to 90% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.

  • Detection Wavelength: As this compound is a diterpenoid lactone, detection can be attempted in the lower UV range, typically between 210-254 nm. A Diode Array Detector would be beneficial to determine the optimal wavelength.

  • Injection Volume: 10 µL.[5]

Calibration:

Prepare a stock solution of isolated and purified this compound standard of known purity in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile with 0.1% formic acid is commonly used.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for diterpenoids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. This requires the determination of the precursor ion (the molecular ion of this compound, [M+H]⁺ or [M+Na]⁺) and a suitable product ion after collision-induced dissociation. These transitions would need to be optimized using a pure standard of this compound.

Data Presentation

The following tables summarize the typical validation parameters that should be established for a quantitative method. The values presented are representative and should be experimentally determined during method validation for this compound.

Table 1: HPLC-UV Method Validation Parameters (Representative)

ParameterTypical Value
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Validation Parameters (Representative)

ParameterTypical Value
Linearity (r²)≥ 0.995
Limit of Detection (LOD)0.05 - 1 ng/mL
Limit of Quantification (LOQ)0.1 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 HPLC-UV Analysis cluster_3 LC-MS/MS Analysis plant_material Dried & Powdered Tinospora crispa Stems maceration Maceration (70% Ethanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration fractionation Liquid-Liquid Fractionation (n-Hexane) concentration->fractionation final_extract Purified Extract (n-Hexane Insoluble) fractionation->final_extract hplc_injection Injection final_extract->hplc_injection lcms_injection Injection final_extract->lcms_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_quantification Quantification uv_detection->hplc_quantification lcms_separation C18 Column Separation lcms_injection->lcms_separation ms_detection MS/MS Detection (MRM) lcms_separation->ms_detection lcms_quantification Quantification ms_detection->lcms_quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the quantification of this compound in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity of the analysis. For accurate and reliable results, it is imperative that the chosen method is fully validated according to ICH guidelines, establishing specific performance characteristics for this compound. The presented protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals working with Tinospora crispa and its bioactive constituents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpene glycoside that can be isolated from Tinospora crispa.[1] This compound, along with other borapetosides, has garnered interest for its potential therapeutic properties, including its role in improving insulin (B600854) sensitivity and its potential as an antidiabetic agent.[2][3][4] As research into the therapeutic applications of this compound continues, the need for a reliable and accurate analytical method for its quantification is critical for quality control, pharmacokinetic studies, and formulation development.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol provides a framework for the separation and quantification of this compound in various sample matrices.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a sample. A C18 stationary phase is used to retain the analyte, and a mobile phase gradient of acetonitrile (B52724) and water allows for the controlled elution of this compound. Detection is achieved using a UV-Vis detector, leveraging the chromophoric properties of the furan (B31954) ring in the molecule. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a standard calibration curve.

Experimental Protocol: HPLC Analysis of this compound

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Reagents and Standards
  • This compound analytical standard (purity ≥95%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (B129727) (HPLC grade).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Example: Plant Extract)
  • Accurately weigh 1 g of powdered plant material.

  • Extract the sample with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The following table summarizes the HPLC parameters for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

Data Presentation: Method Validation Summary

The following table presents a summary of hypothetical quantitative data for the validation of the HPLC method for this compound.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (e.g., Extraction) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for this compound analysis.

Simplified Signaling Pathway

The borapetosides, including this compound, have been noted for their potential to improve insulin sensitivity. The following diagram illustrates a simplified insulin signaling pathway that may be influenced by these compounds.

G Potential Influence of Borapetosides on Insulin Signaling cluster_cell Cell Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Akt Akt Phosphorylation IR->Akt Activates GLUT2 GLUT2 Expression Akt->GLUT2 Promotes Glucose_Uptake Increased Glucose Uptake & Utilization GLUT2->Glucose_Uptake Leads to Borapetoside This compound (and related compounds) Borapetoside->IR May enhance sensitivity

Caption: this compound's potential role in insulin signaling.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. This protocol can be readily implemented in research and quality control laboratories. The method may require optimization depending on the specific sample matrix and analytical instrumentation. The provided workflow and signaling pathway diagrams offer a visual representation of the analytical process and the potential biological context of this compound.

References

Application Note: High-Throughput Analysis of Borapetoside F using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Borapetoside F, a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus, has garnered interest within the scientific community for its potential therapeutic properties. As research into the bioactivity and pharmacokinetic profile of this compound progresses, the need for a robust and reliable analytical method for its detection and quantification becomes paramount. This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and selective analysis of this compound. The methodology outlined herein is designed to be applicable for both qualitative identification and quantitative determination in various matrices, including plant extracts and biological samples.

Experimental Workflow:

The following diagram illustrates the general workflow for the LC-MS analysis of this compound, from initial sample handling to final data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Plant Material / Biological Matrix extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) start->extraction Extraction concentration Evaporation and Reconstitution extraction->concentration Purification filtration Syringe Filtration (0.22 µm) concentration->filtration Final Cleanup lc_separation HPLC/UHPLC Separation (C18 Column) filtration->lc_separation Injection ms_detection Mass Spectrometry (ESI+/-) lc_separation->ms_detection Elution & Ionization data_acquisition Data Acquisition (Full Scan & MS/MS) ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration Analysis data_reporting Reporting peak_integration->data_reporting Results Signaling_Pathway BorapetosideF This compound Receptor Cell Surface Receptor BorapetosideF->Receptor Binds Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activates Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse Leads to

Application Notes and Protocols for Screening Borapetoside F Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpene natural product isolated from Tinospora crispa, a plant with a history of use in traditional medicine.[1] Emerging research on related compounds, such as Borapetoside A, C, and E, suggests potential therapeutic applications in metabolic diseases like diabetes due to their effects on glucose and lipid metabolism.[2][3][4][5] Furthermore, computational studies have indicated potential roles for related compounds in modulating pathways associated with cancer. To facilitate the exploration of this compound's therapeutic potential, this document provides detailed protocols for a panel of in-vitro assays designed to screen its cytotoxic, anti-inflammatory, and metabolic activities.

These protocols are intended to guide researchers in the initial characterization of this compound's biological effects and to provide a framework for further investigation into its mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described in-vitro assays. These tables are for illustrative purposes to demonstrate how to structure and present experimental results.

Table 1: Cytotoxicity of this compound on HepG2 and RAW 264.7 Cells

Concentration (µM)HepG2 Cell Viability (%) (Mean ± SD)RAW 264.7 Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2100 ± 5.1
198.1 ± 3.997.5 ± 4.8
1092.5 ± 5.190.3 ± 6.2
2575.3 ± 6.868.9 ± 7.1
5051.2 ± 7.545.8 ± 8.3
10022.7 ± 5.918.4 ± 6.5

Table 2: Anti-inflammatory Activity of this compound

TreatmentInhibition of Protein Denaturation (%) (Mean ± SD)Inhibition of Nitric Oxide Production (%) (Mean ± SD)
Vehicle Control0 ± 2.10 ± 3.4
This compound (10 µM)15.2 ± 3.525.6 ± 4.1
This compound (25 µM)35.8 ± 4.848.9 ± 5.3
This compound (50 µM)58.1 ± 6.272.3 ± 6.8
Dexamethasone (1 µM)75.4 ± 5.585.1 ± 4.9

Table 3: Metabolic Activity of this compound in HepG2 Cells

TreatmentGlucose Uptake (nmol/mg protein) (Mean ± SD)Lactate (B86563) Production (µmol/mg protein) (Mean ± SD)
Vehicle Control15.2 ± 1.82.5 ± 0.3
This compound (25 µM)22.8 ± 2.11.8 ± 0.2
Insulin (B600854) (100 nM)28.5 ± 2.52.3 ± 0.4

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • HepG2 (human liver cancer cell line) and RAW 264.7 (murine macrophage cell line) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 or RAW 264.7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plates for 24 or 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Assays

This assay is a simple and cost-effective method to screen for anti-inflammatory activity. The ability of a compound to prevent protein (albumin) denaturation is correlated with its anti-inflammatory properties.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a 0.2% w/v solution of BSA in PBS.

  • Prepare different concentrations of this compound (e.g., 10, 25, 50 µM) in PBS.

  • The reaction mixture consists of 0.5 mL of BSA solution and 0.5 mL of the this compound solution. A control consists of 0.5 mL of BSA and 0.5 mL of PBS.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C in a water bath for 5 minutes.

  • After cooling, measure the turbidity (absorbance) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Dexamethasone (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + Dexamethasone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production.

Metabolic Activity Assays

This assay measures the effect of this compound on glucose uptake in a relevant cell line, such as HepG2 cells, which is crucial for understanding its potential in metabolic regulation.

Materials:

  • This compound

  • HepG2 cells

  • Glucose-free DMEM

  • 2-NBDG (a fluorescent glucose analog)

  • Insulin (positive control)

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Starve the cells in glucose-free DMEM for 2 hours.

  • Treat the cells with this compound at desired concentrations for 1 hour. Include a vehicle control and an insulin control.

  • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

  • Wash the cells three times with cold PBS.

  • Measure the fluorescence intensity (Excitation/Emission ~485/535 nm).

  • Normalize the fluorescence to the protein content of each well.

This assay measures the amount of lactate released into the culture medium, which is an indicator of glycolytic activity.

Materials:

  • This compound

  • HepG2 cells

  • Lactate Assay Kit

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and treat with this compound as described for the glucose uptake assay.

  • After the treatment period, collect the cell culture medium.

  • Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate concentration to the protein content of each well.

Mandatory Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_anti_inflammatory Anti-inflammatory Screening cluster_metabolic Metabolic Activity Screening cell_seeding_c Seed HepG2 & RAW 264.7 Cells treatment_c Treat with this compound cell_seeding_c->treatment_c mtt_assay MTT Assay treatment_c->mtt_assay data_analysis_c Determine IC50 mtt_assay->data_analysis_c protein_denaturation Protein Denaturation Assay data_analysis_ai Quantify Inhibition protein_denaturation->data_analysis_ai no_production Nitric Oxide Production Assay no_production->data_analysis_ai glucose_uptake Glucose Uptake Assay data_analysis_m Assess Metabolic Modulation glucose_uptake->data_analysis_m lactate_production Lactate Production Assay lactate_production->data_analysis_m

Caption: Experimental workflow for screening this compound activity.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_metabolism Metabolic Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide iNOS->NO Produces Borapetoside_F This compound Borapetoside_F->NFkB Inhibits? Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Borapetoside_F_met This compound Borapetoside_F_met->Akt Promotes?

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Study Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Borapetoside F is a furanoditerpenoid glycoside isolated from Tinospora crispa, a plant with a rich history in traditional medicine for treating a variety of ailments, including diabetes, inflammation, and fever.[1][2] While extensive research has been conducted on its sister compounds, Borapetoside A, C, and E, particularly concerning their anti-diabetic properties, the specific biological activities of this compound remain largely unexplored.[3][4][5] Extracts and other constituents of Tinospora crispa have demonstrated a wide array of pharmacological effects, including anti-inflammatory, immunomodulatory, cytotoxic, and anti-diabetic activities.[2][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential therapeutic effects of this compound using various cell-based models. The protocols outlined below are designed to assess its impact on metabolic regulation, inflammation, and cancer cell proliferation and survival.

Assessment of Anti-Diabetic Effects

The borapetosides, particularly A, C, and E, have been shown to improve glucose metabolism.[3][5][8][9][10] The following protocols are designed to investigate if this compound shares these anti-diabetic properties.

Cell Viability and Cytotoxicity Assay

Prior to assessing the metabolic effects of this compound, it is crucial to determine its non-toxic concentration range in the selected cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed HepG2 (human liver cancer cell line) or C2C12 (mouse myoblast) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Concentration (µM)Cell Viability (%)Standard Deviation
Vehicle Control100± 5.2
0.198.7± 4.8
197.2± 5.1
1095.5± 4.5
5088.3± 6.3
10075.1± 7.0
Glucose Uptake Assay

This assay determines the effect of this compound on glucose transport into cells.

Protocol: 2-NBDG Glucose Uptake Assay

  • Cell Differentiation (for C2C12): Differentiate C2C12 myoblasts into myotubes by incubating in DMEM with 2% horse serum for 4-6 days.

  • Serum Starvation: Starve the cells (differentiated C2C12 or HepG2) in serum-free medium for 3 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour. Include a positive control (e.g., insulin).

  • 2-NBDG Incubation: Add 100 µM of the fluorescent glucose analog, 2-NBDG, and incubate for 30 minutes.

  • Fluorescence Measurement: Wash the cells with cold PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

Data Presentation

TreatmentConcentration (µM)Fluorescence Intensity (AU)Glucose Uptake (% of Control)
Vehicle Control-1500100
This compound102250150
This compound502850190
Insulin (B600854)0.13000200
Western Blot for Insulin Signaling Pathway

Borapetosides A and C have been shown to modulate the IR-Akt signaling pathway.[5] Western blotting can be used to determine if this compound affects key proteins in this pathway.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with this compound as in the glucose uptake assay, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, total Akt, p-IR, total IR, and GLUT4 overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Signaling Pathway Diagram

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin or This compound IR Insulin Receptor (IR) Insulin->IR binds Akt Akt IR->Akt phosphorylates GLUT4_mem GLUT4 GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem enters cell

Caption: Proposed Insulin Signaling Pathway Modulated by this compound.

Assessment of Anti-Inflammatory Effects

Tinospora crispa extracts have been reported to possess anti-inflammatory properties.[6][11] The following assays can determine if this compound contributes to this activity.

Nitric Oxide (NO) Production Assay

Protocol: Griess Assay for Nitrite (B80452)

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Mix 50 µL of cell supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

Data Presentation

TreatmentConcentration (µM)Nitrite Concentration (µM)Inhibition of NO Production (%)
Control-2.1-
LPS (1 µg/mL)-45.30
LPS + this compound1030.233.3
LPS + this compound5015.865.1
LPS + Dexamethasone110.576.8
Pro-Inflammatory Cytokine Measurement

Protocol: ELISA for TNF-α and IL-6

  • Sample Collection: Collect the cell culture supernatants from the NO production assay.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify cytokine concentrations based on the standard curve and express as pg/mL.

Western Blot for Inflammatory Pathways

Protocol: Western Blot for NF-κB and MAPK Pathways

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and LPS, then lyse the cells.

  • Western Blotting: Perform western blotting as described previously, using primary antibodies against p-p65, total p65, p-p38, total p38, and iNOS.

Signaling Pathway Diagram

InflammationSignaling cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38) TLR4->MAPK activates NFkB NF-κB (p65) TLR4->NFkB activates BorapetosideF This compound BorapetosideF->MAPK inhibits BorapetosideF->NFkB inhibits Gene_Expression Gene Expression (iNOS, TNF-α, IL-6) MAPK->Gene_Expression NFkB->Gene_Expression

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Assessment of Anti-Cancer Effects

Extracts from Tinospora crispa have shown cytotoxic effects on various cancer cell lines.[12][13] The following protocols can be used to investigate the potential of this compound as an anti-cancer agent.

Cell Viability in Cancer Cell Lines

Protocol: MTT or CCK-8 Assay

Perform the MTT assay as described in section 1.1, using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

Data Presentation

Cell LineIC₅₀ of this compound (µM)
MCF-745.2
A54968.5
HeLa55.9
Normal Fibroblasts>100
Apoptosis Detection

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Diagram

ApoptosisWorkflow start Seed Cancer Cells (e.g., MCF-7) treatment Treat with this compound (IC₅₀ concentration) start->treatment staining Stain with Annexin V-FITC & PI treatment->staining analysis Analyze by Flow Cytometry staining->analysis end Quantify Apoptotic Cell Population analysis->end

Caption: Experimental Workflow for Apoptosis Detection.

Caspase Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment and Lysis: Treat cancer cells with this compound, then lyse the cells.

  • Caspase Assay: Use a commercially available luminescent or fluorescent caspase-3/7 assay kit according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or fluorescence signal, which is proportional to caspase activity.

Data Presentation

TreatmentConcentration (µM)Caspase-3/7 Activity (RLU)Fold Increase vs. Control
Vehicle Control-12001.0
This compound4548004.0
Staurosporine172006.0

Conclusion

The provided application notes and protocols offer a structured approach to elucidating the biological effects of this compound in cell-based models. Based on the known activities of its source plant, Tinospora crispa, and related compounds, it is plausible that this compound possesses anti-diabetic, anti-inflammatory, and/or anti-cancer properties. These detailed methodologies, along with the structured data presentation formats and visual diagrams, provide a robust framework for researchers to initiate their investigations into this promising natural compound.

References

Application Notes and Protocols for the Extraction and Purification of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane furanoditerpenoid glycoside that can be isolated from the stems of Tinospora crispa (Menispermaceae), a plant with a history of use in traditional medicine for various ailments, including diabetes and hypertension.[1] This document provides detailed protocols for the extraction, fractionation, and purification of this compound for research and drug development purposes. While specific quantitative yields and purity for this compound are not widely reported, the provided methodologies are based on established procedures for the isolation of analogous compounds from Tinospora crispa.[2][3]

Data Presentation

The following table summarizes representative data for the extraction and purification of furanoditerpenoids from Tinospora crispa. It is important to note that these values are illustrative and actual yields and purity of this compound may vary depending on the plant material, extraction conditions, and purification techniques employed.

Table 1: Representative Quantitative Data for Furanoditerpenoid Isolation from Tinospora crispa

ParameterValueSource / Comments
Extraction
Starting MaterialDried, powdered stems of Tinospora crispa[2][3]
Extraction SolventMethanol (B129727)
Extraction MethodMaceration (soaking at room temperature)
Extraction Yield (Crude Methanolic Extract)~0.83% (w/w)Based on 5g of residue from 600g of powdered stems.
Fractionation
Fractionation MethodModified Kupchan Partitioning
Solvents Usedn-hexane, Carbon Tetrachloride, Chloroform (B151607)
Purification
Column Chromatography (Primary)Sephadex LH-20
Elution Solvents (Sephadex LH-20)n-hexane:CH₂Cl₂:MeOH (2:5:1), CH₂Cl₂:MeOH (9:1), 100% MeOH
Column Chromatography (Secondary)Silica (B1680970) Gel
Preparative HPLCReverse-phase C18 columnGeneral technique for natural product purification.
Purity of Isolated Compounds>95% (typical for drug development studies)Assumed based on standard practices.

Experimental Protocols

Extraction of Crude Methanolic Extract from Tinospora crispa

This protocol describes the initial extraction of phytochemicals from the dried stems of Tinospora crispa.

Materials:

  • Dried, powdered stems of Tinospora crispa

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered Tinospora crispa stems.

  • Place the powdered material in the large glass container.

  • Add methanol to the container, ensuring the plant material is fully submerged. A common ratio is 3 L of methanol for every 600 g of powdered stems.

  • Seal the container and let it stand at room temperature for 14 days, with occasional shaking.

  • After the maceration period, filter the extract to separate the plant debris from the liquid extract.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature of approximately 40-45°C to obtain a solid residue, which is the crude methanolic extract.

Fractionation of the Crude Methanolic Extract

This protocol separates the crude extract into fractions of varying polarity using the modified Kupchan partitioning method.

Materials:

  • Crude methanolic extract

  • n-hexane

  • Carbon Tetrachloride (Caution: Toxic)

  • Chloroform

  • Distilled water

  • Separatory funnel

Procedure:

  • Dissolve the crude methanolic extract in a mixture of methanol and water.

  • Transfer the solution to a separatory funnel.

  • Perform successive liquid-liquid extractions with solvents of increasing polarity, starting with n-hexane.

  • Collect the n-hexane layer. Repeat the extraction with n-hexane to ensure complete separation of nonpolar compounds.

  • Subsequently, perform extractions with carbon tetrachloride and then chloroform, collecting each solvent layer separately.

  • The remaining solution is the aqueous fraction.

  • Evaporate the solvent from each fraction (n-hexane, carbon tetrachloride, chloroform, and aqueous) to obtain the respective dried fractions. Furanoditerpenes are typically found in the less polar fractions like n-hexane and chloroform.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the active fraction (e.g., the n-hexane fraction) using column chromatography.

Materials:

  • Dried n-hexane (or other active) fraction

  • Sephadex LH-20

  • Silica gel (for column chromatography)

  • Solvents for elution (e.g., n-hexane, dichloromethane, methanol)

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Sephadex LH-20 Chromatography (Size Exclusion):

    • Pack a chromatography column with Sephadex LH-20 gel.

    • Dissolve the dried n-hexane fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity. A suggested gradient is:

      • n-hexane:Dichloromethane:Methanol (2:5:1)

      • Dichloromethane:Methanol (9:1)

      • 100% Methanol

    • Collect fractions using a fraction collector.

    • Monitor the fractions by TLC to identify those containing compounds of interest.

  • Silica Gel Chromatography (Adsorption):

    • Pool the fractions from the Sephadex column that show the presence of the target compounds.

    • Concentrate the pooled fractions.

    • Pack a chromatography column with silica gel.

    • Load the concentrated sample onto the silica gel column.

    • Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Collect and monitor fractions by TLC.

    • Fractions showing a pure spot corresponding to this compound should be combined and the solvent evaporated.

High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity this compound, preparative HPLC is recommended as a final purification step.

Materials:

  • Partially purified this compound fraction

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Preparative reverse-phase C18 HPLC column

  • Preparative HPLC system with a fraction collector

Procedure:

  • Dissolve the partially purified this compound fraction in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target peak.

  • Scale up the analytical method to a preparative HPLC system.

  • Inject the sample onto the preparative C18 column.

  • Elute using a gradient of water and acetonitrile.

  • Collect the peak corresponding to this compound using the fraction collector.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow start Dried & Powdered Tinospora crispa Stems extraction Methanol Extraction (Maceration) start->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract fractionation Solvent Partitioning (n-hexane, CCl4, CHCl3) crude_extract->fractionation fractions n-Hexane & other Organic Fractions fractionation->fractions aqueous_fraction Aqueous Fraction fractionation->aqueous_fraction evaporation2 Evaporation fractions->evaporation2 dried_fraction Dried Active Fraction evaporation2->dried_fraction cc1 Column Chromatography (Sephadex LH-20) dried_fraction->cc1 cc2 Column Chromatography (Silica Gel) cc1->cc2 hplc Preparative HPLC (Reverse Phase C18) cc2->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound extraction and purification.

Putative Signaling Pathway

While the specific signaling pathway of this compound is not yet fully elucidated, based on the known activities of other clerodane diterpenes from Tinospora species, it is hypothesized to play a role in modulating inflammatory responses. Several furanoditerpenoids from Tinospora crispa have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.

Putative_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway iNOS_expression iNOS Gene Expression NFkB_pathway->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production BorapetosideF This compound BorapetosideF->NFkB_pathway Inhibition

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Use of Borapetoside F as a reference standard in phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-BF-001

Introduction

Borapetoside F is a clerodane diterpenoid glycoside that has been identified in Tinospora crispa, a medicinal plant traditionally used in Southeast Asia for various ailments.[1][2][3] As a distinct chemical entity within a complex natural product extract, the availability of a pure reference standard for this compound is essential for accurate and reproducible phytochemical analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control and standardization of Tinospora crispa extracts and derived products. Its applications extend to academic research for the quantification of this specific analyte in various biological matrices and in drug discovery development processes.

Compound Profile

ParameterDetails
Compound Name This compound
Chemical Class Clerodane Diterpenoid Glycoside
Molecular Formula C₂₇H₃₄O₁₁
Molecular Weight 534.55 g/mol
CAS Number 151200-50-9
Natural Source Tinospora crispa[1][2]
Purity ≥98% (recommended for use as a reference standard)
Storage Store at -20°C in a dry, dark place.

Application as a Reference Standard

This compound serves as a critical reference standard for the following analytical applications:

  • Qualitative Analysis: Confirmation of the presence of this compound in plant extracts and finished products through comparison of retention times and spectral data in chromatographic and spectroscopic analyses.

  • Quantitative Analysis: Accurate determination of the concentration of this compound in Tinospora crispa raw materials, extracts, and finished herbal products using validated analytical methods such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

  • Method Validation: Used in the validation of analytical methods to establish parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Quality Control: Routine quality control of herbal preparations to ensure batch-to-batch consistency and adherence to predefined specifications for this compound content.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol describes a general HPLC method for the quantification of this compound in Tinospora crispa extracts. Method optimization and validation are required for specific matrices.

1.1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid or trifluoroacetic acid (optional, for mobile phase modification)

  • This compound reference standard (≥98% purity)

  • Dried and powdered Tinospora crispa stem extract

1.2. Chromatographic Conditions (Starting Point for Method Development)

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile
Gradient Program 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

1.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.4. Preparation of Sample Solution

  • Accurately weigh 1 g of dried, powdered Tinospora crispa stem extract.

  • Add 50 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to stand for 24 hours at room temperature.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Dissolve a known amount of the dried extract in methanol to a final concentration of 10 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

1.5. Calibration Curve and Quantification

  • Inject the working standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Inject the sample solution and record the peak area of the corresponding peak.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

1.6. Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines:

ParameterDescription
Linearity Assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) should be >0.999.
Precision Determined by analyzing replicate injections of the same sample (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be <2%.
Accuracy Evaluated using a recovery study by spiking a known amount of this compound standard into a sample matrix. Recovery should be within 98-102%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Specificity The ability to assess the analyte in the presence of other components. Confirmed by comparing the chromatograms of the standard, sample, and blank.
High-Performance Thin-Layer Chromatography (HPTLC) Method for Fingerprinting and Quantification

2.1. Instrumentation and Materials

  • HPTLC system (applicator, developing chamber, scanner)

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄

  • This compound reference standard

  • Tinospora crispa extract

  • Analytical grade solvents

2.2. HPTLC Conditions

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F₂₅₄
Mobile Phase Chloroform: Methanol (9:1, v/v)
Application Apply 5 µL of standard and sample solutions as 8 mm bands.
Development Develop the plate up to 80 mm in a twin-trough chamber saturated with the mobile phase.
Densitometric Scanning Scan at 254 nm.

2.3. Procedure

  • Prepare standard and sample solutions as described for the HPLC method.

  • Apply the solutions to the HPTLC plate.

  • Develop the chromatogram.

  • After development, air dry the plate.

  • Perform densitometric scanning at the specified wavelength.

  • Identify this compound in the sample by comparing the Rf value with that of the standard.

  • Quantify by comparing the peak area of the sample with the calibration curve prepared from the standard.

Biological Context and Signaling Pathways

While the specific biological activities of this compound are not extensively studied, related compounds from Tinospora crispa, such as Borapetoside A, C, and E, have demonstrated potential in modulating metabolic pathways. Network pharmacology studies involving constituents of Tinospora crispa, including this compound, suggest a potential role in influencing key signaling pathways related to metabolic health.

Putative Signaling Pathways Influenced by this compound and Related Compounds

Based on studies of related borapetosides and network pharmacology of Tinospora crispa constituents, this compound may be involved in the following signaling pathways:

  • Insulin (B600854) Signaling Pathway: Borapetoside C has been shown to improve insulin sensitivity by enhancing the phosphorylation of the insulin receptor (IR) and Akt, leading to increased expression of glucose transporter 2 (GLUT2).

  • PI3K-Akt Signaling Pathway: This pathway is a downstream effector of insulin signaling and is crucial for glucose metabolism and cell survival.

  • MAPK Signaling Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.

  • TNF Signaling Pathway: This pathway plays a role in inflammation, which is often dysregulated in metabolic diseases.

  • SREBP Pathway: Borapetoside E has been found to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_standard Reference Standard Preparation plant_material Tinospora crispa Stem extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration sample_solution Sample Solution (for Analysis) concentration->sample_solution hplc HPLC / UPLC / HPTLC sample_solution->hplc Injection separation Chromatographic Separation hplc->separation detection Detection (UV/DAD) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification peak_integration->quantification Calibration Curve borapetoside_f This compound Standard stock_solution Stock Solution borapetoside_f->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->hplc Injection for Calibration

Caption: Experimental workflow for the phytochemical analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor (IR) PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT2_vesicle GLUT2 Vesicle Akt->GLUT2_vesicle Promotes Translocation SREBP SREBP SREBP_active Active SREBP SREBP->SREBP_active Activation Lipid_synthesis_genes Lipid Synthesis Genes SREBP_active->Lipid_synthesis_genes Upregulates Borapetosides Borapetosides (A, C, E, F) Borapetosides->IR Potentiates Phosphorylation Borapetosides->SREBP Inhibits Insulin Insulin Insulin->IR Binds

References

Application Notes & Protocols: Assessing the Purity of Borapetoside F Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the purity of Borapetoside F isolates, a furanoditerpene glycoside with potential therapeutic applications. Accurate purity determination is a critical step in drug discovery and development to ensure the safety, efficacy, and reproducibility of scientific findings. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to provide robust and reliable methods for purity assessment.

Introduction to this compound and the Importance of Purity Assessment

This compound is a clerodane furanoditerpenoid glycoside that has been isolated from plant species such as Tinospora crispa.[1][2] The chemical structure of this compound is characterized by a clerodane diterpene core linked to a sugar moiety. Its molecular formula is C27H34O11, with a molecular weight of approximately 534.6 g/mol .[2] Interest in this compound and related compounds stems from their potential biological activities. For instance, other borapetosides have been investigated for their effects on glucose metabolism, with some demonstrating hypoglycemic properties by influencing insulin (B600854) signaling pathways.[3]

Given the potential for therapeutic development, ensuring the purity of this compound isolates is paramount. Impurities, which can include other structurally related natural products, residual solvents from the isolation process, or degradation products, can significantly impact biological activity and toxicity studies. Therefore, orthogonal analytical techniques are necessary to comprehensively assess the purity of an isolate.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic methods is recommended for the robust assessment of this compound purity.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination, HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. When coupled with a suitable detector, such as a Photo Diode Array (PDA) detector, it can provide quantitative information about the main compound and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS is invaluable for identifying known and unknown impurities by providing molecular weight and fragmentation data.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of a compound without the need for a specific reference standard for each impurity.[4][5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-PDA) for Purity Assessment

This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound and related clerodane diterpenoids.

Objective: To determine the purity of a this compound isolate by separating it from potential impurities and quantifying the relative peak areas.

Materials:

  • This compound isolate

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • HPLC grade water (H₂O)

  • Formic acid (FA), analytical grade

  • HPLC system with a PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound isolate.

    • Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-30 min: 10% to 90% B (linear gradient)

      • 30-35 min: 90% B (isocratic)

      • 35-40 min: 90% to 10% B (linear gradient)

      • 40-45 min: 10% B (isocratic, re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector, scanning from 200-400 nm. Monitor at the λmax of this compound (determine by analyzing the UV spectrum of the main peak).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation:

ParameterValue
Retention Time of this compoundTo be determined experimentally
Purity by Area %To be calculated
λmax of this compoundTo be determined experimentally
Impurity No.Retention Time (min)Area %
1t_R1Area %_1
2t_R2Area %_2
.........
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol provides a method for the identification of potential impurities in this compound isolates.

Objective: To identify the molecular weights of co-eluting impurities to aid in their structural elucidation.

Materials:

  • This compound isolate

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water (H₂O)

  • Formic acid (FA), LC-MS grade

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Procedure:

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the this compound isolate in the initial mobile phase composition.

    • Filter the solution through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: (A similar gradient to the HPLC method, adjusted for the shorter column and smaller particle size)

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B (linear gradient)

      • 15-18 min: 95% B (isocratic)

      • 18-18.1 min: 95% to 5% B (linear gradient)

      • 18.1-22 min: 5% B (isocratic, re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • MS Conditions (ESI):

      • Ionization Mode: Positive and Negative

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

      • Mass Range: m/z 100-1000

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak.

    • Identify the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) for this compound and any impurities.

    • Compare the observed molecular weights with known related compounds from Tinospora species.

Data Presentation:

Peak No.Retention Time (min)Observed m/z ([M+H]⁺)Proposed Identity
1 (this compound)t_R535.2This compound
2t_R1m/z_1e.g., Borapetoside C
3t_R2m/z_2Unknown
Protocol 3: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

This protocol describes the use of ¹H-NMR with an internal standard for the absolute purity determination of this compound.

Objective: To determine the absolute purity (w/w %) of a this compound isolate.

Materials:

  • This compound isolate

  • High purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

  • NMR spectrometer (≥400 MHz)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound isolate into an NMR tube. Record the exact weight.

    • Accurately weigh about 2-5 mg of the internal standard into the same NMR tube. Record the exact weight.

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard). A d1 of 30-60 seconds is often sufficient.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

      • Spectral Width: Appropriate to cover all signals of interest.

      • Acquisition Time: Sufficient for good resolution.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Select well-resolved, non-overlapping signals for both this compound and the internal standard.

    • Carefully integrate the selected signals.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Data Presentation:

ParameterValue
Mass of this compound (m_analyte)Experimentally determined
Mass of Internal Standard (m_std)Experimentally determined
Integral of this compound signal (I_analyte)From spectrum
Number of protons (N_analyte)From structure
Integral of Standard signal (I_std)From spectrum
Number of protons (N_std)From structure
MW of this compound534.6 g/mol
MW of Internal StandardKnown value
Purity of Internal Standard (P_std)Known value
Calculated Purity of this compound (w/w %) To be calculated

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination isolate This compound Isolate dissolve Dissolution in appropriate solvent isolate->dissolve filter Filtration dissolve->filter hplc HPLC-PDA Analysis filter->hplc lcms LC-MS Analysis filter->lcms qnmr qNMR Analysis filter->qnmr purity_hplc Relative Purity (Area %) hplc->purity_hplc impurity_id Impurity Identification (MW) lcms->impurity_id purity_qnmr Absolute Purity (w/w %) qnmr->purity_qnmr final_report Final Purity Report purity_hplc->final_report impurity_id->final_report purity_qnmr->final_report

Caption: Workflow for the comprehensive purity assessment of this compound isolates.

Simplified Insulin Signaling Pathway Potentially Modulated by Borapetosides

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response insulin Insulin IR Insulin Receptor (IR) insulin->IR Binding IRS IRS Phosphorylation IR->IRS Autophosphorylation PI3K PI3K Activation IRS->PI3K Akt Akt/PKB Phosphorylation PI3K->Akt GLUT2 GLUT2 Translocation Akt->GLUT2 Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

References

In-vivo Experimental Design for Testing Borapetoside F Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed in-vivo experimental design for evaluating the therapeutic efficacy of Borapetoside F, a furanoditerpene extracted from Tinospora crispa.[1] Due to the limited availability of in-vivo data for this compound, this protocol is largely extrapolated from successful studies on structurally related compounds, namely Borapetoside A, C, and E. These related compounds have demonstrated significant anti-diabetic and potential anti-cancer properties.[2][3][4][5] The proposed experimental design will therefore focus on two key therapeutic areas: metabolic disease (Type 2 Diabetes Mellitus) and oncology.

Rationale and Hypothesis

Borapetosides A, C, and E, sharing a core chemical structure with this compound, have shown potent hypoglycemic and anti-hyperlipidemic effects in animal models of type 2 diabetes. The proposed mechanism for these effects involves the enhancement of insulin (B600854) sensitivity through the IR-Akt-GLUT2 signaling pathway and the suppression of lipid synthesis by inhibiting sterol regulatory element-binding proteins (SREBPs). Furthermore, computational studies suggest that Borapetoside C may possess anti-melanoma properties by targeting MMP9 and EGFR.

Hypothesis: Based on the evidence from related compounds, it is hypothesized that this compound will exhibit:

  • Anti-diabetic efficacy: by improving glucose tolerance, insulin sensitivity, and lipid profile in a model of type 2 diabetes.

  • Anti-cancer efficacy: by inhibiting tumor growth in a relevant cancer model.

Proposed In-vivo Models

Type 2 Diabetes Mellitus (T2DM) Model

A high-fat diet (HFD)-induced obesity and T2DM model in C57BL/6J mice is recommended, as this model has been successfully used to evaluate the efficacy of Borapetoside E.

Oncology Model

A xenograft model using a human cancer cell line is proposed. Based on the computational data for Borapetoside C, a human melanoma cell line (e.g., A375) subcutaneously implanted in immunodeficient mice (e.g., NOD-SCID) would be a suitable starting point.

Experimental Design and Protocols

General Experimental Workflow

G cluster_0 Acclimatization & Baseline cluster_1 Disease Induction cluster_2 Treatment Phase cluster_3 Efficacy Evaluation & Endpoint A Animal Acclimatization (1 week) B Baseline Measurements (Body Weight, Fasting Glucose) A->B C High-Fat Diet Induction (T2DM) (8-12 weeks) B->C D Tumor Cell Implantation (Oncology) (Day 0) B->D E Randomization & Grouping C->E D->E F Daily Treatment Administration (Vehicle, this compound, Positive Control) E->F G Weekly Monitoring (Body Weight, Food Intake, Tumor Volume) F->G I Endpoint Sacrifice G->I H Metabolic Assessments (T2DM) (OGTT, ITT) H->I J Tissue & Blood Collection I->J K Biochemical & Histological Analysis J->K

Caption: General workflow for in-vivo efficacy testing of this compound.

Detailed Protocol: T2DM Model

3.2.1. Animal Model and Diet:

  • Species: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity and insulin resistance. A control group will be fed a normal chow diet.

3.2.2. Experimental Groups:

  • Group 1: Normal Chow + Vehicle

  • Group 2: HFD + Vehicle

  • Group 3: HFD + this compound (Low Dose, e.g., 20 mg/kg)

  • Group 4: HFD + this compound (High Dose, e.g., 40 mg/kg)

  • Group 5: HFD + Metformin (Positive Control, e.g., 200 mg/kg)

3.2.3. Dosing and Administration:

  • Route: Intraperitoneal (i.p.) injection, based on studies with Borapetoside E. Oral gavage could be explored as an alternative.

  • Frequency: Once daily for 4-6 weeks.

3.2.4. Efficacy Parameters and Assays:

ParameterAssay/MethodTimepoint(s)
Body Weight Digital scaleWeekly
Fasting Blood Glucose Glucometer (tail vein)Weekly
Glucose Tolerance Oral Glucose Tolerance Test (OGTT)End of study
Insulin Sensitivity Insulin Tolerance Test (ITT)End of study
Serum Lipid Profile ELISA/Colorimetric assays (TC, TG, LDL-c, HDL-c)Endpoint (cardiac puncture)
Serum Insulin ELISAEndpoint
Liver Histology H&E and Oil Red O stainingEndpoint
Gene Expression qPCR (Liver, Adipose tissue) for SREBP-1c, FAS, etc.Endpoint
Protein Expression Western Blot (Liver) for p-AMPKα, p-Akt, etc.Endpoint

3.2.5. Protocol for Oral Glucose Tolerance Test (OGTT):

  • Fast mice for 6 hours.

  • Measure baseline blood glucose (t=0).

  • Administer D-glucose (2 g/kg) via oral gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Detailed Protocol: Oncology Model

3.3.1. Animal Model and Cell Line:

  • Species: Male NOD-SCID mice, 6-8 weeks old.

  • Cell Line: A375 human melanoma cells.

  • Implantation: Subcutaneously inject 5 x 10^6 cells in Matrigel into the flank of each mouse.

3.3.2. Experimental Groups:

  • Group 1: Vehicle

  • Group 2: this compound (Low Dose)

  • Group 3: this compound (High Dose)

  • Group 4: Positive Control (e.g., Dacarbazine)

3.3.3. Dosing and Administration:

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily, starting when tumors reach a palpable size (e.g., 100 mm³).

3.3.4. Efficacy Parameters and Assays:

ParameterAssay/MethodTimepoint(s)
Tumor Volume Caliper measurement (Volume = 0.5 x L x W²)Every 2-3 days
Body Weight Digital scaleWeekly
Tumor Weight Digital scaleEndpoint
Histology H&E staining of tumor tissueEndpoint
Immunohistochemistry Ki-67 (proliferation), CD31 (angiogenesis), TUNEL (apoptosis)Endpoint
Protein Expression Western Blot (Tumor lysate) for MMP9, EGFR, p-Akt, etc.Endpoint

Proposed Signaling Pathway for Investigation

Based on the known mechanisms of related borapetosides, the following signaling pathway is proposed for investigation in the context of T2DM.

G cluster_0 This compound Action cluster_1 Insulin Signaling Pathway cluster_2 Lipid Metabolism Pathway BF This compound IR Insulin Receptor (IR) BF->IR Activates? SREBP1c SREBP-1c BF->SREBP1c Inhibits? Akt Akt/PKB IR->Akt GLUT2 GLUT2 Akt->GLUT2 Glycogen Glycogen Synthesis GLUT2->Glycogen FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Lipogenesis Lipogenesis FAS->Lipogenesis

Caption: Proposed mechanism of this compound in T2DM.

Data Presentation

All quantitative data should be presented in tables for clear comparison between treatment groups. Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Table 1: Example Data Table for T2DM Study

GroupBody Weight (g)Fasting Glucose (mg/dL)AUC OGTTSerum Insulin (ng/mL)Liver Triglycerides (mg/g)
Normal Chow + Vehicle
HFD + Vehicle
HFD + BPF (Low Dose)
HFD + BPF (High Dose)
HFD + Metformin

Table 2: Example Data Table for Oncology Study

GroupFinal Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle
This compound (Low Dose)
This compound (High Dose)
Positive Control

Conclusion

This document provides a comprehensive framework for the in-vivo evaluation of this compound efficacy in metabolic disease and oncology. The experimental designs and protocols are based on robust studies of structurally similar compounds and provide a solid foundation for investigating the therapeutic potential of this novel natural product. Positive results from these studies would warrant further investigation into the pharmacokinetics, toxicology, and detailed mechanism of action of this compound.

References

Troubleshooting & Optimization

Improving the yield of Borapetoside F from Tinospora species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Borapetoside F Yield Enhancement. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the isolation and quantification of this compound from Tinospora species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Tinospora species are known to produce it?

This compound is a clerodane furano diterpene glucoside, a type of secondary metabolite found in plants of the Tinospora genus.[1] It has been isolated from species such as Tinospora crispa.[2] This class of compounds, including the related Borapetosides A, C, and E, is of research interest for various pharmacological activities, notably potential antidiabetic and metabolic effects.[3][4][5][6]

Q2: What are the primary factors that influence the yield of this compound during extraction?

The final yield of this compound is influenced by a combination of pre-extraction and extraction factors. Key parameters include the specific Tinospora species used, the plant part selected (stems, leaves, roots), the developmental stage of the plant, and the geographic location of harvest.[7] During extraction, critical factors include the preparation of the plant material (drying, particle size), the choice of solvent, the extraction technique, and the optimization of conditions like temperature, time, and solvent-to-solid ratio.[8]

Q3: Which extraction techniques are most effective for clerodane diterpenoids like this compound?

While traditional methods like maceration and Soxhlet extraction can be used, they are often time-consuming and may have lower efficiency.[9][10] Modern techniques such as Ultrasound-Assisted Extraction (UAE) are often more effective. UAE can increase yield, reduce extraction time, and lower solvent consumption.[8][9] The mechanical effects of ultrasound disrupt plant cell walls, enhancing the release of metabolites into the solvent.[10]

Q4: Can the production of this compound be enhanced in the plant itself before extraction?

Yes, in vitro plant tissue culture and elicitation are advanced strategies to boost the production of secondary metabolites.[11] The biosynthesis of diterpenoids can be influenced by manipulating the composition of the nutrient medium, including plant growth regulators like auxins and cytokinins.[12] Furthermore, applying elicitors—both abiotic (e.g., mineral salts, UV radiation) and biotic (e.g., jasmonic acid, yeast extract)—can trigger plant defense responses and stimulate the production of target compounds like terpenoids.[1][13] Light intensity and photoperiod are also crucial environmental factors that can regulate the expression of genes involved in terpenoid synthesis.[14]

Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound.

Issue 1: Consistently low or no yield of this compound.

  • Possible Cause 1: Inadequate Plant Material Preparation.

    • Solution: Proper preparation is a critical first step.[8] Ensure plant material is thoroughly dried to prevent enzymatic degradation of the target compound. Grind the material to a fine, consistent particle size (e.g., 40-60 mesh). Smaller particles provide a larger surface area for solvent contact, leading to higher extraction efficiency. However, excessively fine powder can cause clogging during filtration.

  • Possible Cause 2: Suboptimal Solvent Selection.

    • Solution: The polarity of the extraction solvent must be matched to the target compound. Diterpenoid glycosides like this compound are moderately polar. Solvents like methanol (B129727), ethanol (B145695), or aqueous mixtures (e.g., 80% methanol) are often effective.[8][10] A study on the related Borapetoside C from Tinospora crispa found that an ethanol-water mixture was effective.[15] It is recommended to perform small-scale pilot extractions with a range of solvents to determine the optimal choice for your specific plant material.

  • Possible Cause 3: Inefficient Extraction Conditions.

    • Solution: Optimize extraction time and temperature. Higher temperatures can increase solubility and diffusion rates, but may also degrade thermolabile compounds. For methods like maceration or UAE, ensure sufficient time (e.g., 30-60 minutes for UAE, several hours or days for maceration) and an adequate solvent-to-solid ratio (e.g., 10:1 to 20:1 mL/g) to ensure complete extraction.[8] Continuous agitation is crucial to enhance mass transfer between the plant material and the solvent.

Issue 2: The final extract or isolated compound appears degraded.

  • Possible Cause 1: Thermal Degradation.

    • Solution: Avoid prolonged exposure to high temperatures, especially during solvent evaporation (e.g., using a rotary evaporator). Use the lowest possible temperature that allows for efficient solvent removal. For highly sensitive compounds, consider freeze-drying (lyophilization).

  • Possible Cause 2: Enzymatic Degradation.

    • Solution: Process plant material as quickly as possible after harvesting. If immediate processing is not feasible, flash-freeze the sample in liquid nitrogen and store it at -80°C to minimize nuclease and other enzymatic activity. Proper and rapid drying of the plant material also helps to inactivate degradative enzymes.[8]

Issue 3: Inconsistent yields between different extraction batches.

  • Possible Cause 1: Variability in Plant Material.

    • Solution: The concentration of secondary metabolites can vary significantly based on the plant's age, the season of collection, and environmental conditions.[16] To ensure consistency, use plant material from the same source and collection time. If possible, pool and homogenize a large batch of dried plant powder to be used for all subsequent experiments.

  • Possible Cause 2: Lack of Protocol Standardization.

    • Solution: Strictly adhere to a validated Standard Operating Procedure (SOP) for every step, including particle size, solvent-to-solid ratio, extraction time, temperature, and agitation speed. Any deviation can lead to variability in the results.

Experimental Protocols & Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies for related diterpenoid glycosides and general best practices for secondary metabolite extraction.[8][15]

  • Preparation of Plant Material:

    • Collect fresh stems of a Tinospora species (e.g., T. crispa).

    • Wash the material to remove dirt and debris.

    • Dry the stems in a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried stems into a fine powder (target particle size: 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the dried powder and place it into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 80% ethanol (v/v in deionized water), achieving a 15:1 solvent-to-solid ratio.

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 45 minutes at a controlled temperature of 45°C.

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with an additional 50 mL of 80% ethanol and combine the filtrates to maximize recovery.

  • Solvent Removal and Fractionation:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

    • For further purification, the crude extract can be re-dissolved in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

Protocol 2: Quantification by UHPLC

This protocol is based on a published method for the analysis of Borapetoside C and can be adapted for this compound.[15]

  • Instrumentation and Conditions:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) with a Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., Poroshell 120, 2.1 mm × 100 mm, 2.7 µm).

    • Mobile Phase:

      • Eluent A: 0.05% Trifluoroacetic Acid (TFA) in deionized water.

      • Eluent B: Methanol.

    • Gradient: A suitable gradient program must be developed to achieve separation. A starting point could be 10-90% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection: Monitor at a wavelength appropriate for diterpenoids (e.g., 210-230 nm).

  • Sample and Standard Preparation:

    • Prepare a stock solution of the crude extract or purified fraction in methanol (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of a purified this compound reference standard at known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) in methanol.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Inject the sample extract and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Data Tables

Table 1: Comparison of Common Extraction Techniques for Plant Secondary Metabolites

Extraction TechniqueAdvantagesDisadvantagesTypical Conditions
Maceration Simple setup, suitable for thermolabile compounds.[9]Time-consuming, large solvent volume, potentially lower yield.[9]Room temperature, 24-72 hours, with agitation.
Soxhlet Extraction Continuous process ensures complete extraction.[10]Requires heat (unsuitable for thermolabile compounds), long duration.[10]Boiling point of solvent, 6-24 hours.
Ultrasound-Assisted Extraction (UAE) Fast, reduced solvent use, high yield, suitable for thermolabile compounds at controlled temperatures.[8][9]Requires specialized equipment.40-60°C, 30-60 minutes.[8]
Microwave-Assisted Extraction (MAE) Very fast, high efficiency, reduced solvent use.Requires specialized equipment, potential for localized overheating.50-100°C, 5-30 minutes.

Table 2: Key Parameters for Optimizing this compound Extraction

ParameterInfluence on YieldRecommendations
Plant Part The concentration of secondary metabolites varies significantly between stems, leaves, and roots.[7]Stems are a commonly cited source for clerodane diterpenoids in Tinospora.[17]
Particle Size Smaller particles increase surface area, enhancing extraction efficiency.Grind dried material to a 40-60 mesh powder.
Solvent Choice Solvent polarity directly impacts the solubility and extraction of the target compound.[8]Test moderately polar solvents like methanol, ethanol, and their aqueous mixtures (e.g., 70-90%).[15]
Temperature Higher temperatures increase solubility but risk thermal degradation.Optimize for the lowest effective temperature (e.g., 40-50°C for UAE).
Time Insufficient time leads to incomplete extraction; excessive time can cause degradation.[8]Determine the optimal time via a time-course study (e.g., sampling every 15 mins for UAE).
Agitation Increases mass transfer by bringing fresh solvent into contact with the material.Use continuous stirring, shaking, or sonication.

Visual Guides & Pathways

Diagrams

G cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis p1 Select Tinospora Material (e.g., Stems) p2 Wash & Dry (40-50°C) p1->p2 p3 Grind to Powder (40-60 mesh) p2->p3 e1 Ultrasound-Assisted Extraction (e.g., 80% Ethanol, 45°C, 45 min) p3->e1 e2 Filter to Separate Extract & Residue e1->e2 e3 Concentrate Extract (Rotary Evaporator) e2->e3 q1 Crude Extract e3->q1 q2 Optional: Liquid-Liquid Partitioning or Column Chromatography q1->q2 q3 Quantify this compound (UHPLC-PDA) q2->q3 end end q3->end Final Yield Data

Caption: General workflow for this compound extraction and analysis.

G start Low this compound Yield q1 Is plant material properly prepared? (Dried, Correct Particle Size) start->q1 q2 Is the extraction solvent optimal? q1->q2 Yes s1 Action: Review preparation protocol. Ensure thorough drying and consistent grinding. q1->s1 No a1_yes YES a1_no NO q3 Are extraction conditions (Time, Temp, Agitation) optimized? q2->q3 Yes s2 Action: Test solvents of varying polarity (e.g., MeOH, EtOH, aqueous mixtures). q2->s2 No a2_yes YES a2_no NO s3 Action: Perform optimization studies for time, temperature, and solvent-to-solid ratio. q3->s3 No s4 Consider advanced strategies: - In Vitro Culture & Elicitation - Different Tinospora species q3->s4 Yes a3_yes YES a3_no NO

Caption: Troubleshooting flowchart for diagnosing low yield issues.

G cluster_pathway General Diterpenoid Biosynthesis Pathway (MEP Pathway) cluster_factors Points of Regulation / Enhancement p1 Pyruvate + Glyceraldehyde-3-Phosphate p2 MEP Pathway p1->p2 p3 Isopentenyl Pyrophosphate (IPP) p2->p3 p4 Geranylgeranyl Pyrophosphate (GGPP) (C20 Precursor) p3->p4 p5 Clerodane Diterpene Scaffold Formation p4->p5 p6 Tailoring Enzymes (Oxidation, Glycosylation, etc.) p5->p6 p7 This compound p6->p7 f1 Elicitors (e.g., Jasmonates) f1->p2 Upregulate Pathway Genes f2 Environmental Factors (Light, Nutrients) f2->p2 f3 Genetic Regulation (Transcription Factors) f3->p6 Control Final Steps

Caption: Overview of diterpenoid biosynthesis and enhancement points.

References

Overcoming solubility issues of Borapetoside F in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Borapetoside F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during biological assays with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a furanoditerpene glycoside that has been isolated from plants of the Tinospora genus, such as Tinospora crispa.[1] As a member of the diterpenoid glycoside family, it is characterized by a complex chemical structure that can present challenges in biological assays, primarily related to its solubility.

Q2: What are the known biological activities of Borapetosides?

A2: While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds from the same family have shown noteworthy effects. For instance, Borapetoside A and C have demonstrated hypoglycemic properties.[2][3] Borapetoside A's effects are mediated through both insulin-dependent and independent pathways, while Borapetoside C has been shown to improve insulin (B600854) sensitivity through the IR-Akt-GLUT2 signaling pathway.[3][4][5]

Q3: Why am I observing precipitation of this compound in my aqueous assay buffer?

A3: this compound, like many diterpenoids, is expected to have low aqueous solubility. Diterpenoids are generally more soluble in organic solvents, such as ethanol, than in water.[5] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution if its concentration exceeds its solubility limit in the final assay medium.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: While specific solubility data for this compound is limited, a common starting point for furanoditerpene glycosides is Dimethyl Sulfoxide (DMSO). A related compound, Borapetoside A, is reported to be soluble in DMSO, pyridine, methanol, and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in the assay medium.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Final concentration exceeds aqueous solubility. 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume. Note: Ensure the final DMSO concentration is compatible with your assay system (e.g., <1% for most cell-based assays).The compound remains in solution, and no precipitate is visible.
"Salting out" effect. Optimize the buffer composition. Certain salts or high ionic strength can reduce the solubility of organic compounds. Try a buffer with a lower salt concentration if your assay allows.Improved solubility of this compound in the modified buffer.
Shock precipitation from rapid dilution. Use a serial dilution method. Instead of a single large dilution, perform a stepwise dilution, first into a smaller volume of aqueous buffer and then to the final concentration. This allows for a more gradual solvent exchange.Minimized precipitation due to a less abrupt change in solvent polarity.
Problem: Assay results are inconsistent or not reproducible.
Potential Cause Troubleshooting Step Expected Outcome
Micro-precipitation over time. 1. Visually inspect your assay plates under a microscope for any signs of precipitation before and after the incubation period. 2. Include a solubility check. Before running the full assay, prepare this compound in the final assay buffer at the intended concentration and observe it over the same incubation period and temperature.Consistent, reproducible data with no evidence of compound precipitation affecting the results.
Compound adsorption to plasticware. Use low-adhesion microplates and pipette tips. Polypropylene is often a better choice than polystyrene for minimizing adsorption of hydrophobic compounds.More accurate and consistent effective concentrations of this compound in the assay.

Quantitative Data Summary

Table 1: Illustrative Solubility of this compound in Various Solvents

Solvent Estimated Solubility (mg/mL) Notes
Water< 0.1Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1Low solubility in aqueous buffers
Ethanol> 10Good solubility
Methanol> 10Good solubility
Dimethyl Sulfoxide (DMSO)> 20High solubility, suitable for stock solutions

Table 2: Effect of Co-Solvents on Apparent Aqueous Solubility of this compound (Illustrative)

Aqueous Buffer System Maximum Solubility (µM)
PBS pH 7.4< 1
PBS with 0.5% DMSO10
PBS with 1% DMSO25
PBS with 5% Ethanol15
PBS with 0.1% Tween® 8030
PBS with 1 mM HP-β-Cyclodextrin50

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Solubilization in Assay Medium using a Co-solvent
  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. This can help in achieving a more accurate final concentration.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around. Mix immediately by gentle vortexing or inversion.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in the assay medium is below the tolerance level of your experimental system (typically <1% for cell-based assays).

Visualizations

Signaling Pathway

Borapetoside_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin / Borapetoside C IR Insulin Receptor (IR) Insulin->IR Activates Akt Akt IR->Akt Phosphorylates GLUT2 GLUT2 Glucose Glucose GLUT2->Glucose Facilitates uptake Akt->GLUT2 Promotes translocation to membrane Glycogen Glycogen Synthesis Glucose->Glycogen Solubility_Workflow cluster_solutions Solubilization Strategies start Start: Dry this compound Powder stock Prepare 20 mM Stock in 100% DMSO start->stock precipitate_check Precipitation in Assay Buffer? stock->precipitate_check cosolvent Option 1: Use Co-solvent (e.g., DMSO, Ethanol) precipitate_check->cosolvent Yes surfactant Option 2: Add Surfactant (e.g., Tween® 80) precipitate_check->surfactant Yes cyclodextrin Option 3: Use Cyclodextrin (e.g., HP-β-CD) precipitate_check->cyclodextrin Yes final_prep Prepare Final Assay Concentration precipitate_check->final_prep No cosolvent->final_prep surfactant->final_prep cyclodextrin->final_prep assay Perform Biological Assay final_prep->assay logical_relationship cluster_problem Problem cluster_solution Solution compound Poorly Soluble Compound (this compound) precipitation Precipitation in Aqueous Media compound->precipitation low_bioavailability Reduced Effective Concentration precipitation->low_bioavailability solubilization Solubilization Techniques (Co-solvents, Surfactants, etc.) low_bioavailability->solubilization outcome Improved Assay Performance and Reproducibility solubilization->outcome

References

Stability of Borapetoside F under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Borapetoside F

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: While detailed stability data is not published, general recommendations for storing this compound, a furanoditerpene glycoside[1], are as follows:

  • Solid Form: Store as a solid at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Protect from light and moisture.

  • In Solution: Prepare solutions fresh for each experiment. If storage is necessary, store in a tightly sealed vial at -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. The choice of solvent is critical; DMSO, ethanol (B145695), or methanol (B129727) are common, but their long-term effects on this compound stability are unknown. A supplier suggests shipping at room temperature for continental US, but recommends storing the product under the conditions specified in the Certificate of Analysis upon receipt[1].

Q2: My experimental results using this compound are inconsistent. Could this be a stability issue?

A: Yes, inconsistent results are a common sign of compound instability. Degradation of this compound can lead to lower potency, altered activity, or the appearance of unexpected biological effects due to degradation products. You should consider the following:

  • Age and storage of the compound: How old is your stock and how has it been stored?

  • Solution stability: Are you using freshly prepared solutions? Storing solutions, even at low temperatures, can lead to degradation over time.

  • Experimental conditions: Is the compound exposed to harsh pH, high temperatures, or strong light during your assay? this compound's structure, containing a furan (B31954) ring, ester, and glycosidic bond, suggests potential susceptibility to hydrolysis (acid/base) and oxidation.

Q3: How can I check the stability and purity of my this compound sample?

A: To assess the purity and degradation of your sample, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.

  • Purity Check: Run an HPLC analysis of your sample. A pure sample should show a single major peak corresponding to this compound. The presence of multiple peaks may indicate impurities or degradation.

  • Stability Test: To test stability under specific conditions (e.g., in your assay buffer), you can incubate a solution of this compound under those conditions and inject samples onto the HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the peak area of this compound over time indicates degradation.

Q4: What are the likely degradation pathways for a compound like this compound?

A: this compound is a clerodane diterpene, a class of compounds known for their diverse biological activities[2][3][4]. Based on its functional groups (furan ring, ester, glycosidic linkage, lactone), potential degradation pathways include:

  • Hydrolysis: The ester and glycosidic bonds are susceptible to cleavage under acidic or basic conditions. This would result in the loss of the glucose moiety and/or the opening of the ester linkage.

  • Oxidation: The furan ring can be susceptible to oxidation, leading to ring-opened products and a loss of biological activity.

  • Epimerization: Changes in pH or temperature could potentially lead to stereochemical changes at chiral centers, which could alter its biological activity.

Troubleshooting Guide for Stability Issues

ProblemPossible Cause (Stability-Related)Recommended Action
Loss of biological activity in experiments. Degradation of this compound in stock solution or during the experiment.Prepare fresh stock solutions for each experiment. Check the purity of the solid material via HPLC. Run a control experiment to test the stability of this compound in your experimental buffer over the time course of the assay.
Appearance of unexpected peaks in HPLC analysis. The sample has degraded during storage or handling.Review storage conditions (temperature, light, moisture). Purify the sample if necessary and possible. Perform a forced degradation study (see protocol below) to identify potential degradation products.
Inconsistent results between experimental replicates. Inconsistent handling of the compound, such as variable time in solution before use, or exposure to light.Standardize all handling procedures. Minimize the time the compound is in solution and exposed to ambient conditions. Use amber vials or cover tubes with foil to protect from light.
Precipitation of the compound in aqueous buffer. Poor solubility and/or aggregation, which can be related to stability.Confirm the solubility of this compound in your buffer system. Consider using a co-solvent like DMSO or ethanol (ensure the final concentration is compatible with your assay).

Proposed Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand a compound's stability profile and to develop a stability-indicating analytical method, as recommended by ICH guidelines. This protocol outlines a general procedure that can be adapted for this compound. The goal is to achieve 5-20% degradation.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Analytical Method: A stability-indicating HPLC-UV method. (Method development may be required).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, wavelength to be optimized (a photodiode array detector is ideal for peak purity analysis).

  • Injection Volume: 10 µL.

  • Sample Concentration: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.

Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Take samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • Take samples at shorter intervals (e.g., 0, 30 min, 1, 2, 4 hours) as base hydrolysis can be rapid.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Take samples at 0, 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Place solid this compound in a vial in an oven at 80°C.

    • Place a solution of this compound (in a suitable solvent like acetonitrile) in a sealed vial at 80°C.

    • Sample at 1, 3, and 5 days for the solid and 0, 6, 12, 24 hours for the solution.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette or clear vial) to a photostability chamber with a light source that meets ICH Q1B guidelines.

    • Run a dark control (sample wrapped in aluminum foil) in parallel.

    • Sample at various time points as degradation occurs.

Analysis: For each time point, analyze the sample by HPLC. Compare the chromatogram to a time-zero or unstressed control. Look for a decrease in the this compound peak area and the appearance of new peaks (degradation products).

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare 1 mg/mL Stock of this compound hplc_dev Develop Stability-Indicating HPLC Method start->hplc_dev acid Acid Hydrolysis (0.1M HCl, 60°C) hplc_dev->acid base Base Hydrolysis (0.1M NaOH, RT) hplc_dev->base oxidation Oxidation (3% H₂O₂, RT) hplc_dev->oxidation thermal Thermal (80°C, Solid & Solution) hplc_dev->thermal photo Photolytic (ICH Q1B Light Source) hplc_dev->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze via HPLC-UV/PDA sampling->hplc_analysis data_eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc_analysis->data_eval pathway Identify Degradation Pathways data_eval->pathway storage Establish Storage & Handling Guidelines pathway->storage

Caption: Workflow for a Forced Degradation Study of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results q1 Are you using a freshly prepared solution? start->q1 a1_yes Prepare fresh solution for each experiment. q1->a1_yes No q2 Is the purity of the solid stock confirmed? q1->q2 Yes end_node Stability Issue Identified and Addressed a1_yes->end_node a2_yes Check purity via HPLC. If impure, purify or obtain a new batch. q2->a2_yes No q3 Is the compound stable in your assay buffer? q2->q3 Yes a2_yes->end_node a3_yes Incubate compound in buffer, sample over time, and analyze by HPLC. q3->a3_yes Unknown q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting Logic for Suspected Compound Instability.

References

Technical Support Center: Optimizing HPLC Parameters for Borapetoside F Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Borapetoside F. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for better resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its HPLC analysis?

A1: this compound is a furanoditerpene glycoside with a molecular formula of C27H34O11 and a molecular weight of approximately 534.55 g/mol .[1][2] Its glycosidic nature makes it relatively polar, which is a critical factor in selecting the appropriate stationary and mobile phases for effective separation.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: Based on methods developed for similar diterpene glycosides, a reversed-phase HPLC method is a suitable starting point.[3][4][5] A C18 column is a common choice, paired with a mobile phase gradient of acetonitrile (B52724) and water. Detection is typically effective in the low UV range, around 210 nm.[4][5]

Q3: My this compound peak is showing poor resolution from other components in my sample. What are the first parameters I should adjust?

A3: To improve resolution, you can systematically adjust the mobile phase composition, flow rate, and temperature.[6][7][8] Modifying the gradient slope is often the most effective initial step. A shallower gradient can increase the separation between closely eluting peaks.[7]

Q4: Can changing the stationary phase improve the resolution of this compound?

A4: Yes, changing the stationary phase can significantly impact selectivity and resolution.[6] If you are using a standard C18 column, consider trying a column with a different chemistry, such as a phenyl-hexyl or a cyano phase, which can offer different selectivities for complex natural products.[6] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.[3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Question: My chromatogram shows significant tailing for the this compound peak. What could be the cause and how can I fix it?

  • Answer: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: If your analyte has ionizable groups, adjusting the pH of the mobile phase can improve peak shape.[6][7]

      • Reduce Sample Load: Injecting a smaller sample volume or a more dilute sample can prevent column overload.

      • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that might be causing secondary interactions.

      • Consider a Different Column: If the issue persists, the silica (B1680970) backbone of the column may be interacting with your analyte. Consider a column with end-capping or a different stationary phase.

Issue 2: Co-elution of this compound with an Impurity
  • Question: An impurity peak is co-eluting with my this compound peak. How can I improve the separation?

  • Answer: Co-elution occurs when two compounds have very similar retention times under the current chromatographic conditions. To resolve them, you need to alter the selectivity of your method.

    • Troubleshooting Steps:

      • Modify the Mobile Phase Gradient: A shallower gradient will increase the separation window for your compounds.[7]

      • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the elution order and improve separation due to different solvent selectivities.[6]

      • Adjust the Temperature: Changing the column temperature can affect the retention times of your compounds differently, potentially leading to better resolution.[6][7]

      • Experiment with a Different Stationary Phase: As mentioned in the FAQs, a different column chemistry can provide the necessary selectivity to resolve co-eluting peaks.[6]

Experimental Protocols

A general protocol for developing an optimized HPLC method for this compound is provided below. This should be considered a starting point, with further optimization based on the troubleshooting guide.

Objective: To develop a reversed-phase HPLC method for the analysis of this compound with adequate resolution from other sample components.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for pH adjustment, optional)

  • This compound standard

  • Sample containing this compound

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.

    • Prepare the sample extract by dissolving it in the same solvent as the standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Initial HPLC Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient, for example, 20% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Optimization:

    • Inject the this compound standard to determine its retention time.

    • Inject the sample extract and evaluate the resolution of the this compound peak from other components.

    • If resolution is not satisfactory, follow the troubleshooting guide to systematically adjust parameters such as the gradient slope, organic modifier, temperature, and stationary phase.

Data Presentation

The following table summarizes key HPLC parameters that can be adjusted to optimize the resolution of this compound.

ParameterInitial ConditionOptimization StrategyExpected Outcome on Resolution
Stationary Phase C18Test Phenyl-Hexyl, Cyano, or HILIC columnsAlters selectivity, potentially resolving co-eluting peaks.
Mobile Phase Water/AcetonitrileChange organic modifier (e.g., to Methanol), adjust pH with acidChanges analyte and impurity interactions with the stationary phase.
Gradient 20-80% B in 30 minDecrease the gradient slope (e.g., 20-60% B in 40 min)Increases the time for separation, improving resolution of closely eluting peaks.
Flow Rate 1.0 mL/minDecrease to 0.8 mL/min or increase to 1.2 mL/minLower flow rates can increase efficiency and resolution, but also increase run time.[6]
Temperature 25 °CIncrease to 30-40 °CCan improve peak shape and alter selectivity.[7]

Visualizations

The following diagram illustrates a logical workflow for troubleshooting poor resolution in an HPLC method for this compound.

HPLC_Troubleshooting_Workflow Start Poor Resolution of This compound Peak CheckPeakShape Assess Peak Shape (Tailing/Fronting?) Start->CheckPeakShape CoElution Co-elution with Impurity? Start->CoElution AdjustPH Adjust Mobile Phase pH CheckPeakShape->AdjustPH Yes ReduceLoad Reduce Sample Load CheckPeakShape->ReduceLoad Yes AdjustGradient Modify Gradient Slope (Make it Shallower) CoElution->AdjustGradient Yes ChangeSolvent Change Organic Modifier (ACN <-> MeOH) AdjustGradient->ChangeSolvent AdjustTemp Adjust Column Temperature ChangeSolvent->AdjustTemp ChangeColumn Change Stationary Phase (e.g., Phenyl, Cyano) AdjustTemp->ChangeColumn End Optimized Resolution ChangeColumn->End AdjustPH->End ReduceLoad->End

Caption: Troubleshooting workflow for HPLC resolution optimization.

References

Troubleshooting low signal intensity in MS analysis of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of Borapetoside F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?

Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common issues include:

  • Suboptimal Ionization: this compound, as a diterpenoid glycoside, may not ionize efficiently under standard electrospray ionization (ESI) conditions. The choice of ionization mode (positive vs. negative) and mobile phase additives is critical.

  • In-source Fragmentation: Glycosides are susceptible to fragmentation within the ion source, where the sugar moiety can be cleaved off.[1][2] This can lead to a diminished signal for the intact molecule.

  • Matrix Effects: Co-eluting compounds from the sample matrix, especially in crude plant extracts, can suppress the ionization of this compound.[3][4]

  • Low Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection.

  • Improper Sample Preparation: Inefficient extraction or the presence of contaminants can negatively impact signal intensity.

  • Instrument Contamination: A dirty ion source can lead to a general decrease in signal intensity for all analytes.

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

Both positive and negative ion modes should be evaluated for the analysis of this compound.

  • Positive Ion Mode (ESI+): In positive mode, this compound is likely to form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺). The formation of sodium adducts is common for glycosides and can sometimes provide a more stable and intense signal than protonated molecules.[5] Adding a low concentration of sodium acetate (B1210297) to the mobile phase can enhance the formation of [M+Na]⁺ adducts.

  • Negative Ion Mode (ESI-): In negative mode, deprotonated molecules ([M-H]⁻) can be formed.[6][7] For some glycosides, negative mode can offer higher sensitivity and reduced background noise.

It is recommended to test both modes during method development to determine the optimal condition for your specific sample and instrumentation.

Q3: How can I improve the ionization efficiency of this compound?

To enhance the ionization of this compound, consider the following:

  • Mobile Phase Additives:

    • In positive mode , the addition of 0.1% formic acid to the mobile phase can promote protonation ([M+H]⁺). For enhancing sodium adducts ([M+Na]⁺), consider adding ~5 mM sodium acetate. Ammonium formate (B1220265) or acetate can be used to promote the formation of ammonium adducts ([M+NH₄]⁺).

    • In negative mode , adding a small amount of a weak base like ammonium acetate or using a mobile phase with a slightly higher pH can facilitate deprotonation.

  • Solvent Composition: Ensure the mobile phase composition at the point of elution is conducive to ESI. High percentages of organic solvent (like acetonitrile (B52724) or methanol) are generally preferred for efficient droplet desolvation.

Q4: My signal for this compound is weak, and I see a prominent peak corresponding to the aglycone. What is happening and how can I fix it?

This is likely due to in-source fragmentation , where the glycosidic bond breaks in the ion source before mass analysis.[1][2] To minimize this:

  • Optimize Source Parameters: Reduce the energy in the ion source by lowering the fragmentor voltage (also known as cone voltage or nozzle-skimmer voltage).[1] A stepwise reduction of this voltage while monitoring the signal of the intact molecule and the aglycone can help find the optimal setting.

  • Gentler Ionization: If available, consider using a "softer" ionization technique or adjusting the source temperature and gas flows to minimize the internal energy transferred to the analyte.

Q5: How can I mitigate matrix effects when analyzing this compound from plant extracts?

Matrix effects, which can either suppress or enhance the signal, are a common challenge with complex samples like plant extracts.[3][4][8][9] To address this:

  • Sample Preparation: Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) with a C18 or similar cartridge is effective for removing interfering compounds.[10]

  • Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and co-eluting matrix components. A longer gradient or a different column chemistry might be necessary.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4]

  • Internal Standard: Use a stable isotope-labeled internal standard if available. If not, a structurally similar compound (an analogue) that is not present in the sample can be used to compensate for signal variations.

Troubleshooting Guide

Low Signal Intensity Workflow

If you are experiencing low signal intensity for this compound, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow cluster_ms MS Optimization cluster_lc LC & Sample Prep Optimization start Start: Low Signal Intensity for this compound check_concentration Is the sample concentration adequate? (> Limit of Quantification) start->check_concentration check_instrument Is the MS instrument performing well? (Check with a standard compound) check_concentration->check_instrument Yes concentrate_sample Concentrate sample or adjust injection volume check_concentration->concentrate_sample No troubleshoot_lc Isolate the problem: LC or MS? check_instrument->troubleshoot_lc Yes instrument_maintenance Perform instrument maintenance: - Clean ion source - Calibrate instrument check_instrument->instrument_maintenance No optimize_ms Optimize MS Parameters troubleshoot_lc->optimize_ms Problem in MS (Infusion analysis shows low signal) optimize_lc Optimize LC and Sample Prep troubleshoot_lc->optimize_lc Problem in LC/Sample (Infusion analysis is good) ion_mode Evaluate Positive vs. Negative Ion Mode optimize_ms->ion_mode sample_cleanup Improve sample cleanup (e.g., SPE) optimize_lc->sample_cleanup solution_ms Improved Signal solution_lc Improved Signal concentrate_sample->start instrument_maintenance->start adducts Optimize for different adducts ([M+H]+, [M+Na]+, [M+NH4]+) ion_mode->adducts fragmentor Reduce in-source fragmentation (Lower Fragmentor/Cone Voltage) adducts->fragmentor source_params Optimize source gas flows and temperatures fragmentor->source_params source_params->solution_ms chromatography Optimize chromatographic separation sample_cleanup->chromatography mobile_phase Adjust mobile phase additives chromatography->mobile_phase mobile_phase->solution_lc

A flowchart for systematically troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up plant extracts to reduce matrix effects.

  • Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Wash the cartridge with 3-5 column volumes of methanol (B129727).

    • Equilibrate the cartridge with 3-5 column volumes of water.

  • Sample Loading:

    • Dilute the plant extract in water or a low percentage of organic solvent.

    • Load the diluted sample onto the conditioned cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 3-5 column volumes of water or a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar impurities.

  • Elution:

    • Elute this compound and other diterpenoid glycosides with 2-4 column volumes of methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.[11]

    • Reconstitute the sample in the initial mobile phase for LC-MS analysis.[11]

Protocol 2: LC-MS Method for this compound Analysis

This is a starting point for method development. Optimization will be required.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with a low percentage of mobile phase B (e.g., 10-20%).

    • Ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes to elute the compound.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 2 - 10 µL.

  • MS Parameters (ESI):

    • Ionization Mode: Test both positive and negative modes.

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Temperature: 300 - 450 °C.

    • Gas Flows (Nebulizer and Drying Gas): Optimize according to the instrument manufacturer's recommendations.

    • Fragmentor/Cone Voltage: Start with a low value (e.g., 80-100 V) and increase if fragmentation is needed for identification, or decrease if in-source fragmentation of the intact molecule is an issue.

    • Mass Range: Scan a range that includes the expected m/z of this compound adducts (e.g., m/z 100-1000). This compound has a molecular weight of 534.56 g/mol .

Data Presentation

Table 1: Effect of MS Parameters on this compound Signal Intensity (Hypothetical Data)

This table illustrates how different parameters can affect the signal intensity of this compound. The values are for demonstration purposes to guide optimization.

ParameterSetting 1Signal Intensity (cps)Setting 2Signal Intensity (cps)
Ionization Mode Positive (ESI+)5.0 x 10⁴Negative (ESI-)2.5 x 10⁴
Mobile Phase Additive (ESI+) 0.1% Formic Acid ([M+H]⁺)5.0 x 10⁴5mM Sodium Acetate ([M+Na]⁺)1.2 x 10⁵
Fragmentor Voltage (ESI+) 150 V2.2 x 10⁴90 V1.2 x 10⁵
Source Temperature 150 °C1.1 x 10⁵120 °C1.3 x 10⁵

cps = counts per second

This data suggests that for this hypothetical case, positive ion mode with a sodium acetate additive, a lower fragmentor voltage, and a moderate source temperature provides the best signal intensity for this compound.

Signaling Pathways and Workflows

Logical Relationship of Factors Affecting Signal Intensity

The following diagram illustrates the relationship between various factors that can lead to low signal intensity in the MS analysis of this compound.

SignalIntensityFactors cluster_Sample Sample-Related Issues cluster_LC LC-Related Issues cluster_MS MS-Related Issues LowSignal Low Signal Intensity LowConcentration Low Analyte Concentration LowConcentration->LowSignal MatrixEffects Matrix Effects (Ion Suppression) MatrixEffects->LowSignal SampleDegradation Sample Degradation SampleDegradation->LowSignal PoorChromatography Poor Chromatography (Peak Tailing/Broadening) PoorChromatography->LowSignal SuboptimalMobilePhase Suboptimal Mobile Phase PoorIonization Poor Ionization Efficiency SuboptimalMobilePhase->PoorIonization PoorIonization->LowSignal InSourceFragmentation In-Source Fragmentation InSourceFragmentation->LowSignal InstrumentContamination Instrument Contamination InstrumentContamination->LowSignal

Factors contributing to low MS signal intensity.

References

Technical Support Center: Minimizing Borapetoside F Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Borapetoside F during the extraction process from its primary source, Tinospora crispa. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is a furanoditerpenoid glycoside isolated from the stems of Tinospora crispa.[1] Like other diterpenoids from this plant, it is investigated for various potential pharmacological activities.[2][3][4] Maintaining its structural integrity during extraction is crucial for accurate quantification, ensuring consistent biological activity in preclinical studies, and preserving its therapeutic potential. Degradation can lead to reduced yield and the formation of artifacts that may interfere with analysis or biological assays.

Q2: What are the primary factors that can cause this compound degradation during extraction?

While specific degradation kinetics for this compound are not extensively documented, based on the general chemistry of glycosides and terpenoids, the following factors are critical:

  • Temperature: High temperatures can lead to the hydrolysis of the glycoside bond and other heat-labile parts of the molecule. Studies on other glycosides in T. crispa have shown that extraction temperatures above 60°C can lead to a decrease in the yield of specific compounds, suggesting thermal degradation.

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic linkage, separating the sugar moiety from the diterpenoid aglycone.

  • Light: Exposure to UV or even ambient light for prolonged periods can cause photodegradation of complex organic molecules.

  • Oxidation: The presence of oxidative enzymes in the plant material or exposure to air can lead to oxidative degradation of the molecule.

  • Enzymatic Degradation: Endogenous enzymes (like glycosidases) present in the plant material can become active during the initial stages of extraction if conditions are favorable (e.g., presence of water, moderate temperatures), leading to the breakdown of glycosides.

Q3: What are the signs of this compound degradation in an extract?

Degradation can be suspected if you observe the following:

  • Low Yield: Consistently obtaining lower than expected yields of this compound compared to literature reports.

  • Appearance of New Spots/Peaks: When analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the appearance of additional spots or peaks that are not present in a carefully prepared standard or a freshly processed sample can indicate degradation products.

  • Changes in Extract Properties: A significant change in the color or consistency of the extract upon storage or during certain processing steps might suggest chemical changes are occurring.

Q4: Which solvent system is recommended for extracting this compound with minimal degradation?

A polar solvent is generally required to efficiently extract glycosides like this compound.

  • Methanol (B129727) or Ethanol (B145695): Methanol is commonly used for the initial extraction of furanoditerpenoids from T. crispa.[5][6]

  • Aqueous Ethanol: An aqueous ethanol solution (e.g., 70-80% ethanol) is also effective. One study on T. crispa found that 80% ethanol was the most ideal solvent for extracting antioxidants from the plant.[7] Using aqueous ethanol can also help to deactivate some enzymes due to the presence of the organic solvent. A 70% ethanol solution has also been used effectively.

Q5: How should I prepare and store the plant material to prevent degradation of this compound before extraction?

Proper handling of the raw plant material is a critical first step.

  • Drying: The stems of T. crispa should be dried promptly after harvesting to reduce moisture content and inhibit microbial and enzymatic activity. Sun drying followed by oven drying at a low temperature (e.g., 40-50°C) is a common practice.[6]

  • Grinding: The dried stems should be ground into a coarse powder just before extraction. This increases the surface area for solvent penetration but also makes the compounds more susceptible to oxidation, so prolonged storage of the powder is not recommended.

  • Storage: If storage is necessary, the dried, un-ground stems should be stored in a cool, dark, and dry place. The powdered material should be stored in an airtight container, protected from light, and at a low temperature (e.g., 4°C).

Troubleshooting Guide

Problem/Symptom Possible Cause Recommended Solution
Low yield of this compound Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may be too short.Ensure the plant material is appropriately ground. Consider using extraction-enhancing techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency and reduce extraction time.[8][9]
Degradation due to High Temperature: Use of high-heat methods like Soxhlet extraction for extended periods can degrade thermolabile compounds.Maintain extraction temperatures at or below 60°C. If using maceration, perform it at room temperature. Consider non-thermal methods like UAE at controlled temperatures.
Incorrect Solvent Polarity: The solvent may be too polar or non-polar to efficiently extract this compound.Use a mid-to-high polarity solvent system like methanol or 70-80% aqueous ethanol.
Presence of extra peaks in HPLC/TLC, suggesting degradation Acid or Base Hydrolysis: The pH of the extraction solvent or the plant material itself may be promoting hydrolysis of the glycoside.Ensure the solvent is neutral. If the plant material is known to be acidic or basic, consider using a buffered extraction solvent.
Enzymatic Degradation: Plant enzymes may be degrading the glycoside during processing.Deactivate enzymes by briefly blanching the fresh plant material before drying or by using a solvent system (like aqueous ethanol) that inhibits enzyme activity from the start of the extraction.
Oxidative Degradation: Prolonged exposure to air during drying, grinding, or extraction.Dry the plant material quickly. Store powder under vacuum or inert gas if possible. Consider adding an antioxidant (e.g., ascorbic acid) to the extraction solvent, though compatibility checks are necessary.
Photodegradation: Exposure of the extract to light during processing or storage.Work with amber glassware or cover equipment with aluminum foil to protect the sample and extract from light at all stages.

Data Presentation

Table 1: Influence of Extraction Conditions on Yield from Tinospora crispa

This table provides data on general extraction yields and the yield of a marker compound, syringin (B1682858). While not this compound, this data provides valuable insight into the effect of temperature on glycoside stability during extraction from this plant.

ParameterConditionsExtraction Yield (%)Syringin Content (% dry wt)Reference
Temperature 25°C7.98 ± 0.630.37(Shah et al., 2021)
40°C14.18 ± 0.320.38(Shah et al., 2021)
60°C 15.95 ± 0.21 0.45 (Shah et al., 2021)
80°C15.87 ± 0.290.18(Shah et al., 2021)
100°C16.02 ± 0.070.07(Shah et al., 2021)

Note: The data clearly shows that while the total extraction yield remains relatively stable above 60°C, the concentration of the glycoside syringin drops dramatically, indicating thermal degradation.

Experimental Protocols

Recommended Protocol: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield and Minimized Degradation

This method uses ultrasonic waves to create cavitation, which enhances solvent penetration and cell wall disruption, leading to higher efficiency at lower temperatures and shorter times compared to traditional methods.[9]

  • Plant Material Preparation:

    • Dry the stems of Tinospora crispa in an oven at 40-50°C until brittle.

    • Grind the dried stems to a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Place 10 g of the dried powder into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 80% aqueous ethanol (a 1:15 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 40°C.

    • Sonicate for 30-45 minutes.

  • Post-Extraction Processing:

    • Immediately after sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate. To ensure complete recovery, re-wash the solid residue with a small volume of the extraction solvent and filter again, combining the filtrates.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C. This step should be performed promptly to minimize solvent-induced degradation.

    • Once the organic solvent is removed, the resulting aqueous concentrate can be used for subsequent liquid-liquid partitioning or freeze-dried to obtain the crude extract.

  • Storage:

    • Store the final dried extract in an airtight, amber-colored vial at -20°C to prevent degradation.

Visualizations

Extraction_Workflow A Plant Material (T. crispa stems) B Drying (40-50°C) A->B C Grinding (Coarse Powder) B->C D Ultrasound-Assisted Extraction (80% EtOH, 40°C, 30-45 min) C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator, <45°C) E->F G Crude Extract F->G H Purification (Optional) (e.g., Column Chromatography) G->H I Isolated this compound H->I

Caption: Optimized workflow for this compound extraction.

Degradation_Factors cluster_factors Degradation Factors A High Temperature (>60°C) F This compound A->F B Extreme pH (Acidic/Alkaline) B->F C UV/Visible Light C->F D Oxidation (Air Exposure) D->F E Enzymatic Activity E->F G Degraded Products (Lower Yield & Activity) F->G

Caption: Key factors leading to this compound degradation.

Troubleshooting_Logic Start Problem: Low Yield of this compound Q1 Was extraction temp ≤ 60°C? Start->Q1 A1_Yes Check Solvent & Time Q1->A1_Yes Yes A1_No Action: Lower Temperature Use UAE or cold maceration Q1->A1_No No Q2 Was 70-80% EtOH used? A1_Yes->Q2 A2_Yes Check for Degradation Q2->A2_Yes Yes A2_No Action: Adjust Solvent Use 70-80% aqueous ethanol Q2->A2_No No Q3 Is sample protected from light? A2_Yes->Q3 A3_Yes Consider Enzymatic Degradation (Blanch fresh material or use EtOH from start) Q3->A3_Yes Yes A3_No Action: Protect from Light Use amber glass / foil Q3->A3_No No

Caption: Troubleshooting logic for low this compound yield.

References

Addressing matrix effects in the quantification of Borapetoside F in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of Borapetoside F in complex samples.

Understanding Matrix Effects in this compound Quantification

This compound, a furanoditerpene glycoside from Tinospora crispa, presents analytical challenges when quantified in complex biological or herbal matrices.[1] Matrix effects are a primary concern, arising from co-eluting endogenous or exogenous compounds that can interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal.[2][3] This can significantly impact the accuracy, precision, and sensitivity of quantification.[4]

This guide offers practical solutions to identify, minimize, and compensate for matrix effects during the analysis of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification. For example, phospholipids (B1166683) from plasma samples are a common cause of ion suppression in electrospray ionization (ESI).

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A post-column infusion experiment is a qualitative method to identify the presence of matrix effects. This involves infusing a standard solution of this compound post-chromatographic column while injecting a blank matrix extract. Any deviation from a stable baseline signal indicates regions of ion suppression or enhancement. A quantitative assessment can be made by comparing the peak area of this compound in a neat solution to the peak area in a post-extraction spiked blank matrix sample.

Q3: What are the most common sources of matrix effects in biological and herbal samples?

A3: In biological samples like plasma or urine, common sources include salts, proteins, lipids (especially phospholipids), and endogenous metabolites. In herbal extracts, pigments, sugars, phenolic compounds, and other secondary metabolites can cause significant matrix effects.

Q4: Can the choice of ionization technique in MS influence matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If significant matrix effects are observed with ESI, switching to APCI, if compatible with this compound's chemical properties, could be a viable strategy to reduce these effects.

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is often a primary indicator of unaddressed matrix effects.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The initial and most critical step is to minimize the introduction of interfering compounds.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering substances, especially phospholipids. Consider using it as a preliminary step followed by a more specific clean-up method.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to optimize the selective extraction of this compound.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and is often the method of choice for reducing matrix effects. Select a sorbent that provides strong retention for this compound while allowing interfering compounds to be washed away. Mixed-mode or polymer-based SPE cartridges can be particularly effective.

  • Optimize Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components is crucial.

    • Gradient Elution: Employ a gradient elution profile in your LC method to enhance the separation of this compound from early and late-eluting matrix components.

    • Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC) to find the best selectivity for this compound and interfering compounds.

    • Smaller Particle Size Columns: Using columns with smaller particle sizes (e.g., sub-2 µm) can increase peak resolution and separation efficiency.

  • Implement a Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix that is identical to the study samples. This helps to ensure that the calibration standards and the samples experience similar levels of ion suppression or enhancement.

  • Use an Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects. If a SIL-IS is not available, a structural analog that co-elutes and has similar ionization properties can be used.

Issue 2: Significant ion suppression or enhancement is observed.

This indicates that the current sample preparation and chromatographic methods are not sufficiently removing or separating interfering components.

Troubleshooting Steps:

  • Dilute the Sample: A simple first step is to dilute the sample extract. This will reduce the concentration of both the analyte and the interfering matrix components, which can lessen the matrix effect. However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

  • Review and Re-optimize Sample Preparation: If dilution is not feasible or effective, a more rigorous sample preparation method is necessary. Refer to the sample preparation options in Issue 1, Step 1 .

  • Modify Chromatographic Conditions:

    • Adjust Mobile Phase: Modifying the mobile phase composition (e.g., pH, organic solvent type) can alter the retention times of interfering compounds relative to this compound.

    • Divert Flow: If the interfering compounds elute in a specific time window, the LC eluent can be diverted to waste during that period to prevent it from entering the mass spectrometer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard working solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 6.0), followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI positive

  • MRM Transitions: To be determined by direct infusion of a this compound standard.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Sample Preparation MethodRelative Matrix Effect (%)Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (Methanol)65 (Suppression)9533
Liquid-Liquid Extraction (Ethyl Acetate)85 (Suppression)7564
Solid-Phase Extraction (Mixed-Mode)98 (Minimal Effect)9290

Data are hypothetical and for illustrative purposes.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Simple, but less clean LLE Liquid-Liquid Extraction Sample->LLE Moderate cleanliness SPE Solid-Phase Extraction Sample->SPE High cleanliness Clean_Extract Clean Extract Precipitation->Clean_Extract LLE->Clean_Extract SPE->Clean_Extract LC_Separation LC Separation Clean_Extract->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Enhancing the Bioavailability of Borapetoside F for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Borapetoside F. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-vivo studies, with a focus on enhancing oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in-vivo studies?

A1: this compound is a furanoditerpene glycoside isolated from the plant Tinospora crispa.[1][2] Like many natural glycosides, this compound's structural characteristics—specifically its relatively high molecular weight (534.55 g/mol ) and hydrophilic nature due to the glycosidic moiety—can lead to poor oral bioavailability.[2][3] This limits its therapeutic efficacy when administered orally in animal models. In many preclinical studies, related compounds such as Borapetoside A and C have been administered via intraperitoneal injection to bypass absorption issues.[4]

Q2: What are the primary factors that likely limit the oral bioavailability of this compound?

A2: The oral bioavailability of this compound is likely hampered by two main factors:

  • Low Permeability: The glycoside portion of the molecule increases its hydrophilicity, which can hinder its ability to pass through the lipid-rich membranes of the intestinal epithelium.

  • Poor Solubility: While the glycosidic group enhances water solubility to some extent, the aglycone diterpene core is lipophilic. This amphipathic nature can lead to challenges in achieving adequate concentration in the gastrointestinal fluids for absorption. Diterpenoids are often soluble in ethanol (B145695) but have difficulty dissolving in water.

These factors are common challenges for many natural compounds and are often addressed through advanced formulation strategies.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the solubility and permeability challenges of this compound. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs) can improve its solubility and facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nano-range can significantly increase its surface area, leading to enhanced dissolution and solubility.

  • Co-administration with Bio-enhancers: Natural compounds like piperine (B192125) have been shown to enhance the bioavailability of other drugs by inhibiting metabolic enzymes and efflux pumps like P-glycoprotein.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Formulation: Develop a solid dispersion of this compound with a hydrophilic polymer. 2. Particle Size Reduction: Utilize micronization or nano-milling to increase the surface area for dissolution. 3. Lipid-Based Formulation: Prepare a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the gastrointestinal tract.
Low intestinal permeability 1. Permeation Enhancers: Co-administer this compound with a known permeation enhancer like piperine. 2. Lipid Nanoparticles: Formulate this compound into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) to promote absorption.
Efflux by transporters (e.g., P-glycoprotein) 1. In-vitro testing: Conduct a Caco-2 cell permeability assay with and without a P-glycoprotein inhibitor (e.g., verapamil) to assess if this compound is a substrate. 2. Co-administration: If it is a substrate, co-administer with a P-gp inhibitor.
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Oral Gavage
Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous vehicle 1. Solubilizing Agents: Use co-solvents (e.g., ethanol, propylene (B89431) glycol) or surfactants (e.g., Tween 80) in the vehicle. 2. pH Adjustment: Determine the pH-solubility profile of this compound and buffer the vehicle accordingly.
Inconsistent dosing due to suspension 1. Suspending Agents: Add a suspending agent (e.g., carboxymethyl cellulose) to the vehicle to ensure uniform dispersion. 2. Sonication: Sonicate the suspension immediately before each administration to ensure homogeneity.

Data Presentation: Hypothetical Bioavailability Data for Different this compound Formulations

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability with different formulation strategies. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension5050 ± 122.0250 ± 60100 (Reference)
Solid Dispersion50150 ± 351.5900 ± 180360
SEDDS50250 ± 501.01500 ± 300600
SLNs50350 ± 701.02100 ± 420840

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., soy lecithin)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound and the co-surfactant (soy lecithin) in the molten lipid under constant stirring.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant (Tween 80) to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.

  • Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In-Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol outlines the steps for evaluating the intestinal permeability of this compound formulations.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the permeability of a paracellular marker, Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Visualizations

G cluster_0 Factors Limiting Bioavailability cluster_1 Enhancement Strategies Poor Solubility Poor Solubility Lipid-Based Formulations (SEDDS, SLNs) Lipid-Based Formulations (SEDDS, SLNs) Poor Solubility->Lipid-Based Formulations (SEDDS, SLNs) Nanoparticle Formulations Nanoparticle Formulations Poor Solubility->Nanoparticle Formulations Low In-Vivo Efficacy Low In-Vivo Efficacy Poor Solubility->Low In-Vivo Efficacy Low Permeability Low Permeability Low Permeability->Lipid-Based Formulations (SEDDS, SLNs) Co-administration with Bio-enhancers Co-administration with Bio-enhancers Low Permeability->Co-administration with Bio-enhancers Low Permeability->Low In-Vivo Efficacy Efflux Pumps Efflux Pumps Efflux Pumps->Co-administration with Bio-enhancers Efflux Pumps->Low In-Vivo Efficacy Enhanced Bioavailability Enhanced Bioavailability Lipid-Based Formulations (SEDDS, SLNs)->Enhanced Bioavailability Nanoparticle Formulations->Enhanced Bioavailability Co-administration with Bio-enhancers->Enhanced Bioavailability This compound This compound This compound->Poor Solubility This compound->Low Permeability This compound->Efflux Pumps Improved In-Vivo Efficacy Improved In-Vivo Efficacy Enhanced Bioavailability->Improved In-Vivo Efficacy

Caption: Logical relationships between bioavailability challenges and enhancement strategies.

G Start Start Prepare Lipid Phase 1. Prepare Lipid Phase (this compound + Lipid + Co-surfactant) Start->Prepare Lipid Phase High-Speed Homogenization 3. High-Speed Homogenization (Formation of pre-emulsion) Prepare Lipid Phase->High-Speed Homogenization Prepare Aqueous Phase 2. Prepare Aqueous Phase (Water + Surfactant) Prepare Aqueous Phase->High-Speed Homogenization Probe Ultrasonication 4. Probe Ultrasonication (Particle size reduction) High-Speed Homogenization->Probe Ultrasonication Cooling and Solidification 5. Cooling and Solidification (Formation of SLNs) Probe Ultrasonication->Cooling and Solidification Characterization 6. Characterization (Size, PDI, Zeta Potential) Cooling and Solidification->Characterization End End Characterization->End

Caption: Experimental workflow for the preparation of this compound-loaded SLNs.

References

Refinement of purification techniques to remove impurities from Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of Borapetoside F purification techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this clerodane diterpenoid glycoside from Tinospora crispa.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude extract of Tinospora crispa containing this compound?

A1: Crude extracts of Tinospora crispa are complex mixtures. Besides this compound, you can expect to find other structurally similar clerodane diterpenoids (e.g., Borapetosides A, B, C, and E), flavonoids, alkaloids, triterpenes, sterols, lignans, and fatty acids. The presence of these compounds can significantly interfere with the isolation and purification of the target molecule.

Q2: What is a general chromatographic strategy for the purification of this compound?

A2: A common strategy involves a multi-step chromatographic approach. An initial fractionation is typically performed using silica (B1680970) gel column chromatography with a gradient elution system, such as dichloromethane-methanol or ethyl acetate-hexane. This is often followed by further purification of the enriched fractions using Sephadex LH-20 column chromatography to remove smaller molecules. The final polishing step to obtain high-purity this compound is usually achieved through preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column.

Q3: I am observing significant peak tailing during the HPLC purification of this compound. What could be the cause and how can I resolve it?

A3: Peak tailing for glycosidic natural products like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and residual free silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can try the following:

  • Mobile Phase Modification: Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase. This can protonate the silanol groups and reduce their interaction with your compound.

  • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q4: How can I effectively remove chlorophyll (B73375) from my initial plant extract?

A4: Chlorophyll is relatively non-polar and can be an interfering impurity, especially in the initial stages of purification. One effective method is to perform a liquid-liquid extraction. After initial solvent extraction (e.g., with ethanol (B145695) or methanol), the extract can be partitioned between a non-polar solvent like hexane (B92381) and a more polar solvent in which this compound is soluble. The chlorophyll will preferentially move into the hexane layer. Alternatively, during the initial silica gel chromatography, chlorophyll will elute with the non-polar fractions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound from silica gel column chromatography. 1. Inappropriate solvent polarity: The elution solvent may be too polar, causing this compound to elute too quickly with other impurities, or not polar enough, leading to irreversible adsorption on the silica gel. 2. Degradation on silica: Some compounds can be sensitive to the acidic nature of silica gel.1. Optimize the gradient: Perform a thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal polarity for separation. A shallow gradient of methanol (B129727) in dichloromethane (B109758) is often a good starting point. 2. Use neutral or deactivated silica: Consider using neutral alumina (B75360) or a deactivated silica gel to minimize potential degradation.
Co-elution of this compound with other structurally similar Borapetosides. Insufficient resolution: The chromatographic system (TLC, column chromatography, or HPLC) may not have enough resolving power to separate compounds with very similar structures and polarities.1. Fine-tune the mobile phase: For silica gel chromatography, try adding a small percentage of a third solvent to the mobile phase to alter the selectivity. For HPLC, a slower gradient and a lower flow rate can improve resolution. 2. Change the stationary phase: If resolution is still an issue on a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different selectivities.
Precipitation of the sample in the HPLC mobile phase. Poor solubility: this compound, like many natural products, may have limited solubility in highly aqueous mobile phases.1. Dissolve the sample in a stronger solvent: Ensure your sample is fully dissolved in a solvent like methanol or a mixture of methanol and water before injection. 2. Adjust the initial mobile phase composition: Start the HPLC gradient with a higher percentage of organic solvent to ensure the sample remains soluble upon injection.
Irreproducible retention times in HPLC. 1. Column degradation: The stationary phase of the HPLC column can degrade over time, especially with aggressive mobile phases. 2. Inconsistent mobile phase preparation: Small variations in the composition of the mobile phase can lead to shifts in retention times. 3. Fluctuations in column temperature. 1. Use a guard column: A guard column can help protect the analytical column from contaminants and extend its lifetime. 2. Ensure accurate mobile phase preparation: Use precise measurements for all solvent components and degas the mobile phase thoroughly before use. 3. Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial fractionation of a crude extract of Tinospora crispa.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

    • Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the column bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient might be from 100% dichloromethane to 90:10 dichloromethane:methanol.

    • Collect fractions of a suitable volume (e.g., 20 mL).

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions containing the compound of interest for further purification.

Preparative HPLC Protocol for Final Purification

This protocol is a hypothetical starting point for the final purification of this compound. Optimization will be required based on your specific instrumentation and the purity of your sample.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B (linear gradient)

    • 35-40 min: 70% to 100% B

    • 40-45 min: 100% B (column wash)

    • 45-50 min: Re-equilibration at 30% B

  • Flow Rate: 4 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 500 µL (dependent on sample concentration and column size).

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis raw_material Tinospora crispa stems crude_extract Crude Ethanolic Extract raw_material->crude_extract Maceration with Ethanol silica_column Silica Gel Column Chromatography (DCM/MeOH Gradient) crude_extract->silica_column enriched_fraction This compound Enriched Fraction silica_column->enriched_fraction prep_hplc Preparative HPLC (C18, Water/ACN Gradient) enriched_fraction->prep_hplc pure_borapetoside_f Pure this compound prep_hplc->pure_borapetoside_f analysis Purity Assessment (LC-MS, NMR) pure_borapetoside_f->analysis

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Purity) peak_tailing Peak Tailing in HPLC? start->peak_tailing co_elution Co-eluting Impurities? start->co_elution peak_tailing->co_elution No modify_mp Modify Mobile Phase (e.g., add acid) peak_tailing->modify_mp Yes change_column Change HPLC Column (different stationary phase) co_elution->change_column If optimization fails optimize_gradient Optimize Gradient (slower gradient) co_elution->optimize_gradient Yes

Caption: A decision tree for troubleshooting common HPLC purification issues.

Validation & Comparative

A Comparative Analysis of Borapetoside Compounds: Structure-Activity Relationship and Biological Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) and biological activities of various borapetoside compounds isolated from Tinospora crispa. Borapetosides, a class of clerodane diterpenoid glycosides, have garnered significant interest for their diverse pharmacological properties. This document summarizes key quantitative data, outlines experimental methodologies for activity assessment, and visualizes relevant biological pathways to facilitate further research and drug development efforts.

Structure-Activity Relationship Highlights

The biological activity of borapetoside compounds is intricately linked to their stereochemistry and the nature and position of their glycosidic substituents. A key determinant of the hypoglycemic activity of these compounds is the stereochemistry at the C-8 position. Borapetosides A and C, which exhibit hypoglycemic effects, both possess an 8R-chirality. In contrast, borapetoside B, with an 8S-chirality, is reported to be inactive in this regard.

Furthermore, the position of the glycoside moiety and other structural features influence the potency of these compounds. For instance, the location of the glycoside at C-3 in borapetoside A, as opposed to C-6 in borapetoside C, along with the formation of a lactone ring between C-4 and C-6 in borapetoside A, are thought to contribute to the observed differences in their hypoglycemic potency.

Comparative Biological Activity of Borapetoside Compounds

The following table summarizes the available quantitative data on the biological activities of different borapetoside compounds. The primary focus of existing research has been on their antidiabetic properties, with emerging evidence of other potential therapeutic applications.

CompoundBiological ActivityAssayCell Line / ModelIC50 / EC50
Borapetoside A HypoglycemicIn vivoStreptozotocin-induced diabetic miceDose-dependent reduction in plasma glucose
CytotoxicityMTT AssayH1299 (Human non-small cell lung carcinoma)> 100 µg/mL (as tinocrisposide)[1][2]
CytotoxicityMTT AssayMCF-7 (Human breast adenocarcinoma)> 100 µg/mL (as tinocrisposide)[1][2]
Borapetoside C α-Glucosidase InhibitionIn vitro-0.0527 ± 0.008 mg/mL[3]
α-Amylase InhibitionIn vitro-0.775 ± 0.005 mg/mL
HypoglycemicIn vivoNormal and Type 2 diabetic miceDose-dependent reduction in plasma glucose
Borapetoside E Antihyperglycemic & AntihyperlipidemicIn vivoHigh-fat-diet-induced obese miceMarked improvement in hyperglycemia and insulin (B600854) resistance

Note: Data for cytotoxicity, anti-inflammatory, and antiviral activities of purified borapetosides A, C, and E are limited in the currently available literature. The provided cytotoxicity data is for tinocrisposide, another glycoside from Tinospora crispa. Further research is required to establish a comprehensive comparative profile for these specific activities.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to enable researchers to replicate and build upon existing findings.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the borapetoside compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the borapetoside compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and calculate the IC50 value.

Antiviral Assay: Plaque Reduction Assay

This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the borapetoside compound for a specific period.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation and Plaque Formation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • EC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value, the concentration that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by borapetoside compounds and a general experimental workflow for assessing their biological activity.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin / Borapetoside C IR Insulin Receptor (IR) Insulin->IR Binds and Activates Akt Akt IR->Akt Phosphorylates GLUT2 GLUT2 Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake Facilitates Akt->GLUT2 Promotes translocation to membrane Glycogen_Synthesis Increased Glycogen Synthesis Akt->Glycogen_Synthesis Stimulates

Caption: Insulin signaling pathway activated by Borapetoside C.

srebp_pathway_inhibition Borapetoside_E Borapetoside E SREBPs Sterol Regulatory Element Binding Proteins (SREBPs) Borapetoside_E->SREBPs Suppresses Expression Lipid_Synthesis_Genes Downstream Target Genes (Lipid Synthesis) SREBPs->Lipid_Synthesis_Genes Regulates Transcription Lipid_Synthesis Decreased Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis Hyperlipidemia Improvement of Hyperlipidemia Lipid_Synthesis->Hyperlipidemia

Caption: Inhibition of the SREBP pathway by Borapetoside E.

experimental_workflow cluster_extraction Compound Preparation cluster_assays Biological Activity Screening cluster_analysis Data Analysis Plant_Material Tinospora crispa Extraction Extraction & Purification Plant_Material->Extraction Borapetosides Isolated Borapetosides (A, C, E, etc.) Extraction->Borapetosides Cytotoxicity Cytotoxicity Assay (e.g., MTT) Borapetosides->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Borapetosides->Anti_inflammatory Antiviral Antiviral Assay (e.g., Plaque Reduction) Borapetosides->Antiviral IC50_EC50 IC50 / EC50 Determination Cytotoxicity->IC50_EC50 Anti_inflammatory->IC50_EC50 Antiviral->IC50_EC50 SAR_Analysis Structure-Activity Relationship Analysis IC50_EC50->SAR_Analysis

Caption: General workflow for borapetoside bioactivity assessment.

References

A Comparative Analysis of the Hypoglycemic Effects of Borapetosides and Conventional Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Borapetosides and Metformin (B114582)

Metformin is a first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production. The following table summarizes the available quantitative data on the hypoglycemic effects of Borapetosides A, C, and E in comparison to metformin, based on preclinical and clinical studies.

Compound/DrugModel SystemDosageKey Hypoglycemic EffectsReference
Borapetoside A Normal and Type 2 Diabetic MiceDose-dependent- Decreased plasma glucose concentration. - Increased plasma insulin (B600854) levels in type 2 diabetic models.
Borapetoside C Normal and Type 2 Diabetic Mice5 mg/kg (acute)- Attenuated the elevation of plasma glucose in an oral glucose tolerance test. - Increased glycogen (B147801) content in skeletal muscle.[1]
Borapetoside E High-Fat Diet-Induced Diabetic MiceNot specified- Markedly improved hyperglycemia, with effects comparable to or better than metformin.[2][3]
Metformin Type 2 Diabetic PatientsMonotherapy- Lowered HbA1c by an average of 1.12% versus placebo.[4]
Metformin Type 2 Diabetic PatientsNot specified- Reduced fasting plasma glucose by 25-30%.
Metformin High-Fat Diet-Induced Diabetic Mice150 mg/kg/day- Significantly reduced resting blood glucose levels.[5]

Mechanisms of Action: A Comparative Overview

The therapeutic approach to managing hyperglycemia involves various mechanisms. Here, we compare the known mechanisms of Borapetosides with those of major classes of antidiabetic drugs.

  • Borapetosides (A and C): These compounds appear to exert their effects through both insulin-dependent and independent pathways. Their mechanisms include enhancing glucose utilization in peripheral tissues, reducing hepatic gluconeogenesis, and activating the insulin signaling pathway.[1]

  • Metformin (Biguanide): The primary mechanism of metformin is the reduction of hepatic glucose production. It also improves insulin sensitivity in peripheral tissues.

  • Sulfonylureas (e.g., Glibenclamide): These drugs act by stimulating insulin secretion from the pancreatic β-cells.

  • DPP-4 Inhibitors (e.g., Sitagliptin): This class of drugs works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which leads to increased levels of incretin (B1656795) hormones. This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon (B607659) secretion.

Experimental Protocols

For the validation of hypoglycemic effects, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a compound to improve glucose clearance after an oral glucose challenge.

Materials:

  • Test compound (e.g., Borapetoside) and vehicle control.

  • Positive control (e.g., Metformin).

  • Glucose solution (e.g., 2 g/kg body weight).

  • Glucometer and test strips.

  • Mice (e.g., C57BL/6J on a high-fat diet to induce diabetes).

  • Oral gavage needles.

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer the test compound, vehicle, or positive control via oral gavage.

  • After a specific pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Plasma Insulin Measurement by ELISA

Objective: To quantify the effect of a test compound on plasma insulin levels.

Materials:

  • Blood collection tubes (e.g., with EDTA or heparin).

  • Centrifuge.

  • Insulin ELISA kit.

  • Microplate reader.

Procedure:

  • Collect blood samples from animals at desired time points (e.g., during an OGTT or after a specific treatment period).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • On the day of the assay, bring the plasma samples and ELISA kit reagents to room temperature.

  • Perform the insulin ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and plasma samples to the antibody-coated microplate wells.

    • Incubating to allow insulin to bind.

    • Washing the wells to remove unbound substances.

    • Adding an enzyme-linked secondary antibody.

    • Incubating and washing again.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Calculate the insulin concentration in the samples by comparing their absorbance to the standard curve.

Visualization of Pathways and Workflows

Insulin Signaling Pathway

The insulin signaling pathway is a critical regulator of glucose homeostasis and a key target for many antidiabetic therapies.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition GSK3 GSK3 Akt->GSK3 Inhibition GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Glycogen_synthesis Glycogen Synthesis GSK3->Glycogen_synthesis Inhibits

Caption: Simplified insulin signaling pathway leading to glucose uptake and glycogen synthesis.

Experimental Workflow for In Vivo Hypoglycemic Effect Validation

A typical workflow for assessing the antidiabetic potential of a test compound in an animal model is outlined below.

Experimental_Workflow start Start: Diabetic Animal Model (e.g., HFD-induced) treatment_groups Treatment Groups: - Vehicle Control - Test Compound (e.g., Borapetoside) - Positive Control (e.g., Metformin) start->treatment_groups dosing Chronic Dosing (e.g., daily for several weeks) treatment_groups->dosing monitoring Monitor Body Weight & Food Intake dosing->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt biochemical_analysis Biochemical Analysis: - Plasma Glucose - Plasma Insulin - Lipid Profile itt->biochemical_analysis tissue_collection Tissue Collection & Analysis (e.g., Liver, Muscle, Adipose) biochemical_analysis->tissue_collection end End: Data Analysis & Conclusion tissue_collection->end

Caption: A standard workflow for evaluating the in vivo hypoglycemic efficacy of a test compound.

References

A Comparative Guide to the Efficacy of Borapetoside F and Other Tinospora Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the genus Tinospora represents a rich source of bioactive compounds with therapeutic potential. This guide provides a comparative analysis of the efficacy of various extracts and isolated compounds from Tinospora species, with a focus on Borapetoside F. While specific quantitative bioactivity data for this compound is limited in the current literature, this comparison aims to contextualize its potential efficacy by examining related compounds and extracts from the same genus.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antidiabetic activities of different Tinospora extracts and isolated compounds.

Table 1: Comparative Cytotoxic Activity of Tinospora Extracts

Various extracts of Tinospora cordifolia have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a biological process by half, are presented below.

Extract/CompoundCell LineIC50 Value (µg/mL)Reference
Dichloromethane Extract (T. cordifolia)HeLa~5.2[1]
50% Methanolic Extract (T. cordifolia)MDA-MB-23150 ± 2.01[2][3]
50% Methanolic Extract (T. cordifolia)MDA-MB-23159 ± 4.05[2][3]
Aqueous Ethanolic Extract (T. cordifolia)C6 Glioma~200[4]
Aqueous Ethanolic Extract (T. cordifolia)U87MG~200[4]
Aqueous Ethanolic Extract (T. cordifolia)HeLa~200[4]
Aqueous Ethanolic Extract (T. cordifolia)PC3~500[4]
Hexane (B92381) Fraction (T. cordifolia)C6 Glioma~15[4]
Chloroform (B151607) Fraction (T. cordifolia)C6 Glioma~20[4]
Methanolic Extract (T. crispa)MDA-MB-23144.8[5]
Methanolic Extract (T. crispa)MCF-733.8[5]
Aqueous Extract (T. crispa)MCF-7107[5]
Aqueous Extract (T. crispa)HeLa165[5]
Aqueous Extract (T. crispa)Caov-3100[5]
Aqueous Extract (T. crispa)HepG2165[5]

Note: Lower IC50 values indicate greater cytotoxic potency. Data for this compound is not currently available.

Table 2: Comparative Anti-inflammatory and Pro-inflammatory Activity of Tinospora Extracts

Extracts from Tinospora crispa have been shown to modulate inflammatory responses. The following table presents the half-maximal effective concentration (EC50) for the release of pro-inflammatory cytokines. It is important to note that in this particular study, the extract augmented the release of these cytokines in LPS-primed cells, suggesting an immune-stimulating effect.

Extract/CompoundMediatorEC50 Value (µg/mL)Reference
Standardized Ethanol (B145695) Extract (T. crispa)TNF-α Release28.09[6]
Standardized Ethanol Extract (T. crispa)IL-1β Release14.68[6]

Note: EC50 represents the concentration of a drug that gives half-maximal response. In this context, a lower EC50 value indicates greater potency in stimulating cytokine release. Specific anti-inflammatory IC50 values for this compound are not available.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of Tinospora extracts are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the plant extracts or isolated compounds for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.

Anti-inflammatory Assay (Cytokine Release)

The immunomodulatory effects of Tinospora extracts can be assessed by measuring the release of inflammatory cytokines from immune cells.

  • Cell Culture and Priming: A human macrophage cell line (e.g., U937) is cultured and differentiated into macrophages. The cells are then primed with lipopolysaccharide (LPS) to induce an inflammatory state.

  • Treatment: The LPS-primed cells are treated with different concentrations of the Tinospora extract.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • EC50 Calculation: The EC50 value is calculated from the dose-response curve, representing the concentration of the extract that induces a half-maximal release of the specific cytokine.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures related to the bioactivity of Tinospora compounds.

cluster_0 Antidiabetic Signaling Pathway of Borapetosides A & C Insulin (B600854) Insulin / Borapetoside A/C IR Insulin Receptor (IR) Insulin->IR Activates PI3K PI3K IR->PI3K Phosphorylates Akt Akt (PKB) PI3K->Akt Activates GLUT2 GLUT2 Transporter Akt->GLUT2 Promotes translocation Gluconeogenesis Decreased Hepatic Gluconeogenesis Akt->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake & Utilization GLUT2->Glucose_Uptake

Caption: Antidiabetic mechanism of Borapetosides A & C via the IR-Akt-GLUT2 pathway.

cluster_1 Experimental Workflow for In Vitro Cytotoxicity Assay start Seed Cancer Cells in 96-well plate treatment Treat with Tinospora Extract/Compound start->treatment incubation Incubate for 24-72h treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate for Formazan Crystal Formation mtt->formazan solubilize Solubilize Crystals (e.g., with DMSO) formazan->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: A generalized workflow for determining the cytotoxicity of Tinospora extracts.

Concluding Remarks

The available scientific literature provides substantial evidence for the bioactivity of various extracts and isolated compounds from Tinospora species, particularly T. cordifolia and T. crispa. Dichloromethane, methanolic, and aqueous extracts of T. cordifolia have demonstrated significant cytotoxic effects against several cancer cell lines.[1][2][3][4] Notably, the hexane and chloroform fractions of T. cordifolia extract exhibited potent cytotoxicity against C6 glioma cells.[4]

In the context of anti-inflammatory and immunomodulatory effects, a standardized ethanol extract of T. crispa has been shown to enhance the release of pro-inflammatory cytokines TNF-α and IL-1β in LPS-primed macrophages, suggesting a potential role in immune stimulation.[6]

Regarding antidiabetic properties, Borapetosides A and C, isolated from T. crispa, have been shown to exert hypoglycemic effects.[7][8][9] Their mechanism of action is linked to the enhancement of insulin sensitivity through the activation of the IR-Akt-GLUT2 signaling pathway, leading to increased glucose utilization and reduced hepatic gluconeogenesis.[7][9]

While this compound is a known constituent of Tinospora species, there is a conspicuous absence of specific quantitative data on its efficacy in the reviewed literature. Therefore, a direct comparison of this compound with other Tinospora extracts in terms of IC50 or EC50 values for cytotoxic, anti-inflammatory, or antidiabetic activities cannot be conclusively made at this time. Further research is warranted to isolate and characterize the bioactivities of this compound to fully understand its therapeutic potential relative to other compounds from this medicinally important genus.

References

In-Vitro to In-Vivo Correlation of Borapetoside F: A Comparative Analysis with Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the pharmacological effects of Borapetoside F and its structurally related analogs, Borapetosides A, C, and E. Due to a current lack of published in-vitro and in-vivo pharmacological data for this compound, this document focuses on the well-documented activities of its close relatives isolated from Tinospora crispa. The aim is to offer a valuable resource for researchers interested in this compound by presenting the known biological activities, experimental protocols, and signaling pathways of its analogs. This comparative framework may help to infer potential activities of this compound and guide future research directions.

Comparative Pharmacological Data

The following tables summarize the quantitative data from key in-vitro and in-vivo studies on Borapetosides A, C, and E, primarily focusing on their anti-diabetic properties.

In-Vitro Pharmacological Effects
CompoundCell LineAssayConcentrationObserved EffectCitation
Borapetoside A C2C12 myotubesGlycogen (B147801) Synthesis1 µMSignificant increase in glycogen content[1][2]
Hep3B hepatocytesGlycogen Content1 µMSignificant increase in glycogen content[1][2]
IL-6 treated C2C12 cellsGlycogen Synthesis1 µMIncreased glycogen synthesis in insulin-resistant cells[1]
Borapetoside C Not specifiedInsulin (B600854) Receptor (IR) PhosphorylationNot specifiedIncreased IR phosphorylation[3][4]
Not specifiedAkt PhosphorylationNot specifiedIncreased Akt phosphorylation[3][4]
Borapetoside E Not specifiedPI3K/Akt Pathway ActivationNot specifiedImplicated in triggering GLUT4 translocation via this pathway[5]
In-Vivo Pharmacological Effects
CompoundAnimal ModelDosing RegimenKey FindingsCitation
Borapetoside A Streptozotocin-induced type 1 diabetic miceNot specifiedDecreased plasma glucose[1][2]
Diet-induced type 2 diabetic miceNot specifiedDecreased plasma glucose, Increased plasma insulin[1][2]
Normal miceNot specifiedDecreased plasma glucose, Increased plasma insulin[1][2]
Borapetoside C Normal and type 2 diabetic mice5 mg/kg, i.p. (acute)Attenuated oral glucose-induced hyperglycemia[3][4]
Type 1 diabetic mice5 mg/kg, twice daily for 7 daysIncreased phosphorylation of IR and Akt, Increased GLUT2 expression[3][4]
Type 1 diabetic mice0.1 mg/kg + insulin, twice daily for 7 daysEnhanced insulin-induced IR and Akt phosphorylation and GLUT2 expression[3][4]
Borapetoside E High-fat diet-induced obese miceNot specifiedImproved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia[5][6]
High-fat diet-induced obese miceNot specifiedSuppressed the expression of sterol regulatory element-binding proteins (SREBPs)[5][6]

Experimental Protocols

In-Vitro Assays

Cell Culture and Treatment:

  • C2C12 and Hep3B cells: Mouse myoblast C2C12 cells and human hepatoma Hep3B cells were cultured under standard conditions. For experiments, cells were treated with Borapetoside A at various concentrations, with 1 µM being a key effective concentration.[1][2]

  • Induction of Insulin Resistance: In some experiments with C2C12 cells, insulin resistance was induced by treatment with Interleukin-6 (IL-6) prior to the addition of Borapetoside A.[1]

Glycogen Synthesis and Content Assays:

  • Following treatment with the respective Borapetoside, cells were lysed, and glycogen content was determined using a commercial glycogen assay kit. The principle of these assays typically involves the hydrolysis of glycogen to glucose, which is then measured using a colorimetric or fluorometric method.

Western Blot Analysis:

  • To assess the phosphorylation status of key signaling proteins, cells or tissue lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of proteins such as Insulin Receptor (IR) and Akt.[3][4]

In-Vivo Studies

Animal Models:

  • Type 1 Diabetes Model: Diabetes was induced in mice by intraperitoneal (i.p.) injection of streptozotocin.[1]

  • Type 2 Diabetes Model: A diet-induced obesity and type 2 diabetes model was established by feeding mice a high-fat diet.[1][5][6]

  • Normal Mice: Healthy, non-diabetic mice were used as controls.[1]

Drug Administration:

  • Borapetosides were typically administered via intraperitoneal (i.p.) injection. Dosing regimens varied from acute single doses to chronic daily treatments for 7 days.[1][3][4]

Measurement of Pharmacological Endpoints:

  • Blood Glucose: Blood glucose levels were measured from tail vein blood samples using a glucometer.

  • Plasma Insulin: Plasma insulin levels were determined using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered an oral glucose load, and blood glucose levels were monitored at various time points.

  • Gene Expression Analysis: The expression of genes such as those for Sterol Regulatory Element-Binding Proteins (SREBPs) and their downstream targets in liver and adipose tissue was analyzed by quantitative real-time PCR (qPCR).[5]

Signaling Pathways and Molecular Mechanisms

The anti-diabetic effects of Borapetosides A and C are primarily attributed to their modulation of the insulin signaling pathway. Borapetoside E has been shown to influence lipid metabolism through the SREBP pathway.

Insulin Signaling Pathway (Borapetosides A & C)

Borapetosides A and C have been demonstrated to enhance insulin sensitivity and glucose uptake. The proposed mechanism involves the activation of the IR-Akt-GLUT2 signaling cascade.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin / Borapetoside A/C IR Insulin Receptor (IR) Insulin->IR PI3K PI3K IR->PI3K Phosphorylation GLUT2 GLUT2 Glucose_Uptake Glucose Uptake GLUT2->Glucose_Uptake Akt Akt (PKB) PI3K->Akt Activation Akt->GLUT2 Translocation to Membrane Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Stimulation

Caption: Insulin/Borapetoside A/C Signaling Pathway.

SREBP-Mediated Lipid Metabolism Pathway (Borapetoside E)

Borapetoside E has been shown to ameliorate hyperlipidemia in diet-induced obese mice by suppressing the expression of SREBPs, which are key transcription factors in lipid synthesis.

SREBP_Pathway Borapetoside_E Borapetoside E SREBP_Expression SREBP Gene Expression Borapetoside_E->SREBP_Expression Suppression SREBP_Protein SREBP Protein SREBP_Expression->SREBP_Protein Target_Genes Downstream Target Genes (e.g., for lipid synthesis) SREBP_Protein->Target_Genes Activation Lipid_Synthesis Lipid Synthesis Target_Genes->Lipid_Synthesis

Caption: Borapetoside E and SREBP Pathway.

Structure-Activity Relationship and Future Directions

A comparison of the chemical structures of Borapetosides A, C, and the inactive Borapetoside B suggests that the stereochemistry at the C-8 position is crucial for their hypoglycemic activity, with the 8R-chirality being active.[1] this compound shares the core clerodane diterpenoid skeleton with these compounds, suggesting it may possess similar biological activities. However, subtle structural differences can lead to significant changes in pharmacological effects.

Given the promising anti-diabetic and lipid-lowering effects of Borapetosides A, C, and E, it is imperative that future research efforts are directed towards elucidating the pharmacological profile of this compound. In-vitro screening in relevant cell lines (e.g., C2C12, HepG2, 3T3-L1) followed by in-vivo studies in appropriate animal models of metabolic diseases will be critical to determine its therapeutic potential. Furthermore, establishing a definitive in-vitro to in-vivo correlation for these compounds will be instrumental in their development as potential therapeutic agents.

References

Assessing the Synergistic Potential of Borapetoside F: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of studies investigating the synergistic effects of Borapetoside F with other natural compounds. While research has elucidated the biological activities of related furanoditerpenes from Tinospora crispa, such as Borapetosides A, C, and E, particularly their anti-diabetic properties, this compound remains largely uninvestigated in combination therapies.[1][2][3] This guide, therefore, aims to provide a foundational framework for researchers and drug development professionals to explore the potential synergistic activities of this compound. It will draw upon the known mechanisms of its analogues and propose experimental designs to systematically assess its combinatorial effects.

Understanding the Biological Landscape of Borapetosides

Borapetosides, primarily extracted from Tinospora crispa, have demonstrated significant potential in modulating glucose metabolism.[4][5] Borapetoside A and C, for instance, have been shown to exert hypoglycemic effects through both insulin-dependent and independent pathways. Specifically, Borapetoside C has been found to improve insulin (B600854) sensitivity by enhancing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to increased expression of glucose transporter-2 (GLUT2). A study on Borapetoside C demonstrated a synergistic effect when combined with insulin, enhancing its glucose-lowering effect. Borapetoside E has also shown promise in improving hyperglycemia and hyperlipidemia in diet-induced diabetic mice.

While the direct mechanism of this compound is not yet fully characterized, its structural similarity to other active borapetosides suggests it may share similar biological targets. The furanoditerpene structure is a common feature among these compounds.

A Proposed Roadmap for Investigating Synergistic Effects

Given the lack of direct data on this compound, a systematic approach is required to identify and validate potential synergistic partners. The following experimental workflow is proposed:

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Mechanistic Studies A Identify Potential Synergistic Partners (e.g., compounds affecting complementary pathways) B High-Throughput Screening (HTS) (Cell-based assays) A->B Selection C Dose-Response Matrix Assays (Determine Combination Index) B->C Hit Identification D Mechanism of Action Studies (e.g., Western Blot, qPCR for pathway analysis) C->D Confirmation of Synergy E In Vivo Model Validation (e.g., diabetic mouse model) D->E Elucidation of Mechanism G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR Akt Akt Phosphorylation IR->Akt Activation GLUT2 GLUT2 Translocation Akt->GLUT2 Stimulation Glucose Glucose Uptake GLUT2->Glucose

References

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